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Core Science & Biosynthesis

Foundational

Unraveling the Metabolic Modulator: A Technical Guide to the Mechanism of Action of JBSNF-000567

For Immediate Release: An In-Depth Scientific Analysis This technical guide provides a comprehensive overview of JBSNF-000567, a methylated metabolite of the nicotinamide N-methyltransferase (NNMT) inhibitor, JBSNF-00008...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: An In-Depth Scientific Analysis

This technical guide provides a comprehensive overview of JBSNF-000567, a methylated metabolite of the nicotinamide N-methyltransferase (NNMT) inhibitor, JBSNF-000088. This document, intended for researchers, scientists, and drug development professionals, will delve into the core mechanism of action, its synthesis, and its role in the broader context of metabolic disease modulation.

Executive Summary: The Genesis and Function of a Key Metabolite

JBSNF-000567 is the N-methylated product of JBSNF-000088, a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] The parent compound, JBSNF-000088, acts as a slow-turnover substrate analog for NNMT.[1] This interaction leads to the formation of JBSNF-000567, which has been identified bound to the NNMT protein in co-crystal structures.[1] The generation of this metabolite is a key aspect of the parent compound's mechanism, contributing to the overall therapeutic effects observed in preclinical models of metabolic disorders.[1][3]

Core Mechanism: Inhibition of Nicotinamide N-Methyltransferase (NNMT)

The primary target of the parent compound, JBSNF-000088, is the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT).[1] NNMT plays a crucial role in cellular metabolism by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NA), producing 1-methyl-nicotinamide (MNA).[1] Elevated NNMT expression is associated with obesity and type 2 diabetes.[1][3]

JBSNF-000088, a nicotinamide analog, competitively inhibits this process.[1][4][5] By acting as a substrate, it is slowly converted to its N-methylated form, JBSNF-000567.[1][2] This activity leads to a reduction in MNA levels, which in turn drives insulin sensitization, improved glucose modulation, and body weight reduction in animal models.[1][5] The specificity of this action has been confirmed in NNMT knockout mice, where the therapeutic effects of JBSNF-000088 were not observed.[1]

The inhibition of NNMT by compounds like JBSNF-000088 is a promising strategy for treating metabolic diseases.[3] By modulating the activity of this enzyme, these inhibitors can increase energy expenditure, reduce white adipose mass, and improve insulin sensitivity.[3]

Visualizing the Pathway: NNMT Inhibition and its Downstream Effects

The following diagram illustrates the mechanism of action of JBSNF-000088 and the formation of JBSNF-000567.

JBSNF-000567 Mechanism of Action cluster_NNMT_Cycle NNMT Catalytic Cycle cluster_Therapeutic_Effects Therapeutic Outcomes SAM S-adenosyl-L-methionine (SAM) NNMT NNMT Enzyme SAM->NNMT Methyl Donor SAH S-adenosyl-L-homocysteine (SAH) Nicotinamide Nicotinamide (NA) Nicotinamide->NNMT Substrate MNA 1-methyl-nicotinamide (MNA) Metabolic_Benefits Improved Insulin Sensitivity Reduced Body Weight Normalized Glucose Tolerance NNMT->SAH NNMT->MNA JBSNF_000567 JBSNF-000567 (N-methylated product) NNMT->JBSNF_000567 JBSNF_000088 JBSNF-000088 JBSNF_000088->NNMT Slow-turnover Substrate JBSNF_000567->Metabolic_Benefits Contributes to

Caption: Mechanism of NNMT inhibition by JBSNF-000088 leading to the formation of JBSNF-000567 and subsequent metabolic benefits.

Experimental Data Summary

The following tables summarize the key in vitro and in vivo findings for the parent compound, JBSNF-000088.

Table 1: In Vitro Inhibitory Activity of JBSNF-000088
TargetSpeciesIC50 (µM)Cell LineReference
NNMTHuman1.8-[5][6][7]
NNMTMonkey2.8-[5][7]
NNMTMouse5.0-[5][6][7]
NNMT-1.6U2OS[6][8]
NNMT-6.33T3L1[6][8]
Table 2: In Vivo Efficacy of JBSNF-000088 in a Diet-Induced Obesity Mouse Model
ParameterTreatment GroupResultReference
Body WeightJBSNF-000088 (50 mg/kg)Statistically significant reduction[5][8]
Fed Blood GlucoseJBSNF-000088 (50 mg/kg)Statistically significant reduction on day 21[5]
Oral Glucose ToleranceJBSNF-000088 (50 mg/kg, twice daily)Statistically significant improvement on day 28[5][8]
Visceral White Adipose Tissue (WAT) MNA levelsJBSNF-000088 (50 mg/kg)Reduction[6]
Plasma and Liver Triglyceride LevelsJBSNF-000088 (50 mg/kg)Reduction[6]

Experimental Protocols

Synthesis of JBSNF-000567 (N-methylated JBSNF-000088)

This protocol describes the chemical synthesis of JBSNF-000567 from its precursor, 6-methoxynicotinamide (JBSNF-000088).[2]

Materials:

  • 6-methoxynicotinamide (0.1 g, 0.65 mmol)[2]

  • Methyl trifluoromethanesulfonate (0.7 mL)[2]

  • CEM Vial[2]

  • Methanol (for purification)[2]

  • Prep HPLC with CHIRALPAK IA column (250 mm × 4.6 mm × 5µm)[2]

Procedure:

  • Combine 6-methoxynicotinamide and methyl trifluoromethanesulfonate in a CEM Vial at room temperature.[2]

  • Stir the mixture for 48 hours at room temperature.[2]

  • Concentrate the mixture under reduced pressure to obtain the crude compound.[2]

  • Purify the crude product by Prep HPLC using a CHIRALPAK IA column with 100% Methanol as the mobile phase at a flow rate of 0.5 mL/min.[2]

  • The final product is 3-carbamoyl-2-methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate (JBSNF-000567).[2]

Workflow for In Vivo Efficacy Studies in Diet-Induced Obese Mice

This workflow outlines the key steps for evaluating the therapeutic effects of JBSNF-000088 in a preclinical model of metabolic disease.

In Vivo Efficacy Workflow start Start: Diet-Induced Obese Mice treatment Administer JBSNF-000088 (e.g., 50 mg/kg, oral gavage) start->treatment monitoring Monitor Body Weight & Fed Blood Glucose (e.g., daily/weekly for 21 days) treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) (e.g., on day 28) monitoring->ogtt tissue_collection Tissue Collection (Visceral WAT, Liver) ogtt->tissue_collection analysis Analyze MNA and Triglyceride Levels tissue_collection->analysis end End: Evaluate Therapeutic Efficacy analysis->end

Caption: A generalized workflow for assessing the in vivo efficacy of NNMT inhibitors in a diet-induced obesity mouse model.

Conclusion and Future Directions

JBSNF-000567 is a critical metabolite in the mechanism of action of the NNMT inhibitor JBSNF-000088. Its formation as a product of the slow-turnover substrate activity of the parent compound is integral to the observed therapeutic benefits in preclinical models of metabolic disorders. Further research into the specific activity and pharmacokinetic profile of JBSNF-000567 may provide deeper insights into the long-term effects of NNMT inhibition. The development of small molecule modulators of NNMT, such as JBSNF-000088 and the related compound JBSNF-000028, represents a promising avenue for the treatment of metabolic diseases.[9]

References

  • JBSNF-000088: Pharmacokinetics profile and target engagement. (A)... - ResearchGate. Available from: [Link]

  • How do NNMT Inhibitors like 5-Amino-1MQ and JBSNF Regenerate Aged Muscles? Available from: [Link]

  • Kannt, A., et al. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Sci Rep. 2018 Feb 26;8(1):3660. Available from: [Link]

  • Lv, H., et al. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Diabetes Research. 2021;2021:6658813. Available from: [Link]

  • Kannt, A., et al. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports. 2018;8:3660. Available from: [Link]

  • Neelam, R., et al. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports. 2022;12(1):15437. Available from: [Link]

Sources

Exploratory

Executive Summary: Defining the Substrate-Inhibitor Relationship

Topic: Mechanistic & Pharmacological Interplay: JBSNF-000088 and its Metabolite JBSNF-000567 Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Metabolic Researchers, Medicinal Chemists The developme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic & Pharmacological Interplay: JBSNF-000088 and its Metabolite JBSNF-000567 Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Metabolic Researchers, Medicinal Chemists

The development of small-molecule inhibitors for Nicotinamide N-methyltransferase (NNMT) has emerged as a high-priority strategy for treating metabolic disorders, including obesity and type 2 diabetes. Central to this effort is JBSNF-000088 , a potent, orally bioavailable NNMT inhibitor.[1][2][3]

However, to fully understand the pharmacodynamics of JBSNF-000088, researchers must analyze its relationship with JBSNF-000567 . These two compounds represent a parent-metabolite pair that defines the mechanism of action:

  • JBSNF-000088 (Parent): A competitive, slow-turnover substrate analog that inhibits NNMT activity.[4][5][6]

  • JBSNF-000567 (Product): The N-methylated metabolite formed when NNMT catalyzes JBSNF-000088.[5]

This guide details the chemical biology, kinetic profiling, and experimental validation of this system, demonstrating how JBSNF-000567 serves as a critical biomarker for target engagement in vivo.

Structural and Mechanistic Foundations

Chemical Identity

The structural relationship between the two compounds is a direct result of the methyltransferase activity of NNMT.

Compound IDIUPAC NameRoleStructural Modification
JBSNF-000088 6-MethoxynicotinamideInhibitor / Substrate Analog of Nicotinamide (NA) with a methoxy group at the C6 position.
JBSNF-000567 3-Carbamoyl-2-methoxy-1-methylpyridin-1-iumMetabolite / Product The N-methylated quaternary amine form of the parent.
The "Slow-Turnover" Mechanism

JBSNF-000088 does not act as a suicide inhibitor or an allosteric modulator. Instead, it functions as a competitive alternative substrate .

  • Binding: JBSNF-000088 binds to the Nicotinamide-binding pocket of NNMT with high affinity (

    
    ).
    
  • Catalysis: NNMT transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the pyridine nitrogen of JBSNF-000088.

  • Product Release: This reaction yields S-adenosyl-L-homocysteine (SAH) and JBSNF-000567 .

  • Inhibition: Crucially, the catalytic turnover rate (

    
    ) for JBSNF-000088 is significantly slower than that of the natural substrate (Nicotinamide). This occupies the active site, effectively sequestering the enzyme and preventing the accumulation of the endogenous metabolic regulator 1-methylnicotinamide (1-MNA).
    

Pharmacological Profiling

Potency and Selectivity Data

The therapeutic value lies in the differential activity of the parent versus the product. JBSNF-000567 is biologically inert regarding NNMT inhibition, preventing feedback loops.

MetricJBSNF-000088 (Parent)JBSNF-000567 (Product)Biological Implication
hNNMT

1.8 µM > 30 µM The parent drives efficacy; the product does not inhibit the target.
mNNMT

5.0 µM> 30 µMConsistent mechanism across species (human vs. mouse).[6]
Binding Mode Competitive (Nicotinamide pocket)Low AffinityProduct rapidly dissociates, allowing re-binding of parent or substrate.
Plasma Half-life ~0.5 h (IV), ~0.4 h (Oral)Detectable post-dose000567 presence confirms in vivo target engagement.
In Vivo Efficacy

In High-Fat Diet (HFD) induced obesity models, JBSNF-000088 administration results in:

  • Weight Loss: Significant reduction in body weight compared to controls.[2][3]

  • Insulin Sensitivity: Normalization of glucose tolerance.[2][3][7][8]

  • Biomarker Validation: Plasma analysis of treated mice reveals detectable levels of JBSNF-000567, confirming that the drug successfully entered the hepatocyte and was processed by NNMT.

Visualization: The Competitive Pathway

The following diagram illustrates the parallel competition between the natural substrate (Nicotinamide) and the inhibitor (JBSNF-000088) for the SAM cofactor within the NNMT active site.

NNMT_Mechanism cluster_inputs Substrates cluster_outputs Products SAM Cofactor: SAM (S-adenosyl-L-methionine) NNMT Enzyme: NNMT (Nicotinamide N-methyltransferase) SAM->NNMT NA Natural Substrate: Nicotinamide (NA) NA->NNMT High Turnover JBSNF88 Inhibitor/Analog: JBSNF-000088 JBSNF88->NNMT Competitive Binding (Slow Turnover) SAH Byproduct: SAH (S-adenosyl-L-homocysteine) NNMT->SAH MNA Natural Product: 1-MNA (Promotes Adiposity) NNMT->MNA JBSNF567 Metabolite Product: JBSNF-000567 (Biomarker of Engagement) NNMT->JBSNF567 Methylation

Figure 1: Mechanism of Action. JBSNF-000088 competes with Nicotinamide for NNMT, resulting in the formation of the inert metabolite JBSNF-000567 and reducing the production of pro-adipogenic 1-MNA.

Experimental Protocols

To validate this relationship in a research setting, the following protocols are recommended. These assays distinguish between the inhibitory potential of the parent and the formation of the product.

Protocol A: Fluorescence-Based NNMT Inhibition Assay

This assay measures the reduction in NNMT activity (1-MNA production) in the presence of JBSNF-000088.

  • Reagents: Recombinant hNNMT, SAM (Cofactor), Nicotinamide (Substrate), Acetophenone, Formic Acid.

  • Preparation: Dissolve JBSNF-000088 in DMSO to create a concentration range (e.g., 0.1 µM to 100 µM).

  • Incubation:

    • Mix hNNMT (5 ng/well) with JBSNF-000088 in assay buffer (50 mM Tris, 1 mM DTT, pH 7.5).

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Start: Add substrate mix (Nicotinamide + SAM).[3]

  • Derivatization: After 60 mins, stop reaction with 20% Acetophenone in EtOH and KOH.

  • Readout: Incubate at 45°C for 10 mins, then add Formic acid. Measure fluorescence (Ex 360nm / Em 460nm).

  • Data Analysis: Plot RFU vs. log[JBSNF-000088] to determine

    
    .
    
Protocol B: LC-MS/MS Target Engagement Analysis (Plasma/Tissue)

This protocol detects the conversion of 000088 to 000567 in vivo.

  • Sample Collection: Collect plasma or liver homogenate from mice treated with JBSNF-000088 (e.g., 50 mg/kg PO).

  • Extraction: Protein precipitation using Acetonitrile (ACN) containing internal standards (d4-Nicotinamide).

  • Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is required due to the polarity of the methylated product.

    • Mobile Phase: Gradient of Ammonium Formate (pH 3.5) and Acetonitrile.

  • Mass Spectrometry (MRM Mode):

    • JBSNF-000088 Transition: Monitor parent mass

      
      .
      
    • JBSNF-000567 Transition: Monitor methylated mass

      
      .
      
  • Interpretation: The appearance of the JBSNF-000567 peak confirms the compound has reached the tissue and interacted with NNMT.

References

  • Kannt, A., Rajagopal, S., Kadnur, S. V., et al. (2018).[1] A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders.[1][3][5] Scientific Reports.[1] [Link]

  • Neelakantan, H., & Watowich, S. J. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. International Journal of Molecular Sciences. [Link]

  • Ruf, S., et al. (2018).[1][5] Substrate-Analogous Inhibitors of Nicotinamide N-Methyltransferase (NNMT). ChemMedChem. [Link]

Sources

Foundational

Technical Monograph: Pharmacological Profile of JBSNF-000088

[1] Executive Summary JBSNF-000088 is a potent, selective, and membrane-permeable small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] By targeting NNMT, JBSNF-000088 modulates the "futile cycle" of ni...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

JBSNF-000088 is a potent, selective, and membrane-permeable small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] By targeting NNMT, JBSNF-000088 modulates the "futile cycle" of nicotinamide methylation, thereby preserving the cellular NAD+ pool and regulating S-adenosylmethionine (SAM) flux.[1] This pharmacological intervention has demonstrated significant efficacy in preclinical models of metabolic syndrome, obesity, and type 2 diabetes, characterized by weight loss and insulin sensitization without appetite suppression.[1]

This guide details the physicochemical properties, mechanism of action, pharmacokinetic (PK) profile, and validated experimental protocols for JBSNF-000088.[1]

Molecular Identity & Mechanism of Action[1]

Chemical Structure & Properties

JBSNF-000088 (6-methoxynicotinamide) is a structural analogue of nicotinamide (vitamin B3).[1] Unlike bisubstrate inhibitors that mimic the transition state of both SAM and nicotinamide, JBSNF-000088 functions primarily as a substrate competitive inhibitor.[1]

PropertyData
IUPAC Name 6-methoxypyridine-3-carboxamide
CAS Number 7150-23-4
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Solubility DMSO (40 mg/mL), Ethanol (1 mg/mL), Water (Sparingly)
LogP ~0.89 (Predicted)
Mechanistic Pathway

NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1]

  • Pathological State: Overexpression of NNMT in adipose tissue creates a "methyl sink," depleting SAM and reducing NAD+ salvage, leading to decreased energy expenditure and histone methylation alterations.[1]

  • Therapeutic Action: JBSNF-000088 competes with nicotinamide for the NNMT active site.[1][2][3][4] It is slowly methylated to form N-methyl-6-methoxynicotinamide, acting as a slow-turnover substrate that effectively blocks the enzyme's capacity to deplete SAM and Nicotinamide.[1]

Pathway Visualization

The following diagram illustrates the interference of JBSNF-000088 within the NAD+ salvage and Methylation pathways.[1]

NNMT_Pathway cluster_inputs cluster_outputs SAM SAM (Cofactor) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (Substrate) NAM->NNMT NAD NAD+ Pool NAM->NAD Salvage Pathway (Restored by Inhibition) JBS JBSNF-000088 (Inhibitor) JBS->NNMT Competitive Binding MNA 1-MNA (Excreted) NNMT->MNA Methylation SAH SAH NNMT->SAH

Figure 1: Mechanism of Action.[1] JBSNF-000088 competes with Nicotinamide for NNMT, preventing 1-MNA formation and shunting Nicotinamide back toward NAD+ synthesis.[1]

Pharmacological Profile[1][2][4][5][6][7]

In Vitro Potency (IC50)

JBSNF-000088 exhibits species-specific potency, with highest affinity for the human ortholog.[1]

Target SpeciesIC50 (µM)Assay Type
Human NNMT 1.8 ± 0.2Fluorescence / LC-MS
Monkey NNMT 2.8 ± 0.3Fluorescence
Mouse NNMT 5.0 ± 0.4Fluorescence
U2OS Cells 1.6Cellular MNA Reduction
3T3-L1 Adipocytes 6.3Cellular MNA Reduction
In Vivo Pharmacokinetics (PK)

The compound demonstrates rapid absorption and clearance, necessitating twice-daily (b.i.d.)[1] dosing for sustained efficacy.[1]

  • Route: Oral Gavage (PO) or Intravenous (IV).[1][5]

  • Bioavailability: Rapid intraluminal absorption.[1][6][5]

  • Half-life (t1/2): ~0.4–0.5 hours (Mouse).[1]

  • Clearance: 21 mL/min[1][6][5]·kg (IV).[1][4][6][5][7]

  • Metabolism: Slowly methylated by NNMT; the methylated product is biologically inactive against NNMT (IC50 > 30 µM).[1][8]

Efficacy in Metabolic Disease Models

In Diet-Induced Obesity (DIO) mice, JBSNF-000088 (50 mg/kg b.i.d.[1][2][4] for 4 weeks) produced the following phenotype:

  • Weight Loss: Significant reduction in body weight compared to vehicle, driven by adipose tissue reduction.[1]

  • Glucose Homeostasis: Normalized glucose tolerance and improved insulin sensitivity.[1][2][5][7][8]

  • Specificity: Efficacy is abolished in Nnmt knockout mice, confirming on-target mechanism.[1][2][7][8]

Experimental Protocols

Protocol A: NNMT Inhibition Assay (Fluorescence)

This assay relies on the condensation of 1-MNA with acetophenone to form a fluorescent naphthyridine derivative.[1]

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

  • Substrates: Nicotinamide (Variable), SAM (Variable).[1][6]

  • Stop Solution: 0.5 M HCl in Acetonitrile or similar acid quench.

  • Derivatization Mix: 1 M Acetophenone in Ethanol, 1 M KOH.

Workflow:

  • Incubation: Mix 100 nM recombinant hNNMT with JBSNF-000088 (serial dilution) in reaction buffer.

  • Start: Initiate reaction with 50 µM Nicotinamide and 10 µM SAM. Incubate at 25°C for 30–60 mins.

  • Quench: Stop reaction with acid/organic solvent mix.

  • Derivatization: Add Acetophenone/KOH mix. Incubate at 25°C for 15 mins.

  • Detection: Add Formic acid to stabilize fluorescence. Read Ex/Em: 360/460 nm.[1]

Protocol B: In Vivo Formulation & Dosing

Due to limited aqueous solubility, a co-solvent system is required for oral gavage.[1]

Vehicle Formulation:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG300 (Co-solvent)[1]

  • 5% Tween-80 (Surfactant)[1]

  • 45% Saline (Diluent)[1]

Preparation Steps:

  • Dissolve JBSNF-000088 powder in 100% DMSO to achieve 10x target concentration.[1]

  • Add PEG300 and vortex until clear.

  • Add Tween-80 and vortex.[1][5]

  • Slowly add Saline while vortexing to prevent precipitation.[1]

  • Dosing: Administer 50 mg/kg via oral gavage, twice daily (10-12 hour intervals).

Translational Implications & Workflow

JBSNF-000088 serves as a proof-of-concept tool compound.[1] While its short half-life limits clinical utility in its current form, it validates NNMT as a druggable target for:

  • Obesity/Diabetes: Reversing insulin resistance via adipose tissue remodeling.[1]

  • Muscle Regeneration: Recent studies indicate NNMT inhibition rejuvenates senescent muscle stem cells (MuSCs) in aged tissue by restoring NAD+ levels.[1]

Experimental Validation Workflow

The following diagram outlines the critical path for validating JBSNF-000088 efficacy in a new disease model.

Validation_Workflow cluster_InVitro Phase 1: In Vitro Validation cluster_InVivo Phase 2: In Vivo Efficacy Start Compound Preparation (DMSO/PEG Formulation) CellTreat Cell Treatment (24h, 1-10 µM) Start->CellTreat LCMS LC-MS/MS (Measure 1-MNA/SAM) CellTreat->LCMS Tox Cytotoxicity Check (CellTiter-Glo) CellTreat->Tox Dosing Oral Dosing (50 mg/kg BID, 4 weeks) LCMS->Dosing If IC50 < 10µM Tox->Dosing If Non-Toxic Phenotype Phenotyping (GTT, ITT, Weight) Dosing->Phenotype Tissue Tissue Analysis (NAD+ Levels, Histology) Phenotype->Tissue

Figure 2: Validation Workflow.[1] A step-by-step logic gate for moving JBSNF-000088 from formulation to in vivo phenotypic readout.

References

  • Kannt, A., et al. (2018).[1] "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[1][2][7] Scientific Reports, 8(1), 3660.[1][2] [Link][1]

  • Neelakantan, H., et al. (2018).[1] "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice."[1] Biochemical Pharmacology, 147, 141-152.[1] [Link]

  • Neelakantan, H., et al. (2019).[1] "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle."[1] Biochemical Pharmacology, 163, 481-492.[1] [Link]

  • Ruf, S., et al. (2018).[1] "Structure-Activity Relationship of a Small Molecule Inhibitor of Nicotinamide N-Methyltransferase." ChemMedChem, 13(14), 1437-1444.[1] [Link]

Sources

Exploratory

JBSNF-000088: A Precision NNMT Inhibitor for Metabolic Syndrome Reversal

Executive Summary JBSNF-000088 (6-methoxynicotinamide) represents a pivotal advancement in the pharmacological targeting of metabolic syndrome.[1] Unlike traditional weight-loss agents that target appetite suppression (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JBSNF-000088 (6-methoxynicotinamide) represents a pivotal advancement in the pharmacological targeting of metabolic syndrome.[1] Unlike traditional weight-loss agents that target appetite suppression (e.g., GLP-1 agonists) or absorption, JBSNF-000088 operates via a distinct "metabolic futile cycle" mechanism: the inhibition of Nicotinamide N-methyltransferase (NNMT).[1]

By competitively inhibiting NNMT, JBSNF-000088 prevents the methylation of nicotinamide (NAM) into 1-methylnicotinamide (MNA).[1] This inhibition yields two critical physiological dividends:

  • Preservation of NAM: Shunting NAM back into the NAD+ salvage pathway, thereby enhancing mitochondrial oxidative capacity.[1]

  • Modulation of the SAM/SAH Ratio: Altering the methyl-donor landscape, which drives epigenetic remodeling of adipose tissue.[1]

This guide details the mechanistic rationale, validated experimental protocols, and preclinical efficacy data required to replicate and extend the therapeutic potential of JBSNF-000088.[1]

Mechanistic Architecture

The efficacy of JBSNF-000088 is grounded in its ability to correct the "NAD+ deficit" observed in obesity.[1] In metabolic syndrome, NNMT is upregulated in white adipose tissue (WAT) and liver, acting as a sink for NAM.[1][2]

The NNMT-NAD+ Axis

NNMT catalyzes the irreversible methylation of NAM using S-adenosylmethionine (SAM) as a donor.[1][2][3]

  • Pathological State (High NNMT): NAM is excreted as MNA.[1] NAD+ levels drop.[1][2][4][5] Sirtuin (SIRT1) activity declines.[1] Energy expenditure decreases.[1]

  • Therapeutic State (JBSNF-000088): NNMT is blocked.[1][2][3][4][5][6][7][8] NAM is salvaged to NMN and then NAD+.[1] SIRT1 is activated.[1] Mitochondrial biogenesis and energy expenditure increase.[1]

Visualization: The Molecular Mechanism of Action

The following diagram illustrates the redirection of metabolic flux induced by JBSNF-000088.[1]

MOA cluster_inputs Substrates cluster_outputs Pathological Outputs cluster_salvage Therapeutic Salvage Pathway SAM SAM (Methyl Donor) NNMT NNMT Enzyme (Target) SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT NAD NAD+ NAM->NAD Salvage Pathway (When NNMT Blocked) MNA 1-MNA (Excreted) NNMT->MNA Methylation SAH SAH NNMT->SAH JBSNF JBSNF-000088 (Inhibitor) JBSNF->NNMT Competes with NAM (IC50 ~1.8 µM) SIRT SIRT1 Activation NAD->SIRT META Increased Energy Expenditure SIRT->META

Caption: JBSNF-000088 blocks NNMT, diverting Nicotinamide (NAM) from excretion (MNA) toward NAD+ biosynthesis, fueling SIRT1-mediated metabolic recovery.[1]

Preclinical Efficacy Data

The following data summarizes the impact of JBSNF-000088 in Diet-Induced Obese (DIO) C57BL/6J mice. These animals were maintained on a High-Fat Diet (60% kcal fat) for 14 weeks prior to intervention.[1]

Table 1: Comparative Efficacy Metrics (4-Week Treatment)
MetricVehicle Control (HFD)JBSNF-000088 (50 mg/kg BID)Outcome Significance
Body Weight Change Continued gain (+5-10%)Significant Loss (~10-15%)Normalized to lean control
Fat Mass High (Visceral/SubQ)ReducedSpecific loss of adipose tissue
Fasting Glucose Hyperglycemic (>200 mg/dL)Normalized (<150 mg/dL)Restored to lean baseline
Glucose Tolerance (GTT) Impaired (High AUC)ImprovedComparable to lean controls
Insulin Sensitivity Insulin ResistantSensitizedReduced HOMA-IR
Plasma MNA ElevatedReduced (~50%)Biomarker of target engagement
Food Intake HighUnchangedWeight loss driven by energy expenditure

Key Insight: The dissociation between food intake and weight loss is critical. Unlike incretin mimetics that reduce caloric intake, JBSNF-000088 increases systemic energy expenditure, likely via "browning" of white adipose tissue and enhanced mitochondrial oxidation.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize the specific physicochemical properties of JBSNF-000088.

Synthesis & Formulation

JBSNF-000088 (6-methoxynicotinamide) is a small, stable molecule.[1]

  • CAS: 7150-23-4[1][5][6][7]

  • Molecular Weight: 152.15 g/mol [1][6][7]

  • Solubility: Moderate.[1] Requires cyclodextrin for high-concentration in vivo dosing.[1]

Vehicle Preparation (Standard):

  • Solvent: 20% (w/v) Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in 0.9% saline.

  • Procedure: Dissolve JBSNF-000088 powder slowly into the vehicle with vortexing. Sonicate if necessary to ensure a clear solution.[1]

  • Stability: Prepare fresh weekly; store at 4°C.

In Vivo Efficacy Study Design (DIO Mouse Model)

This workflow is designed to validate metabolic reversal in an established obesity model.[1]

Dosing Regimen:

  • Route: Oral Gavage (PO).[1][4][5][6]

  • Frequency: Twice Daily (BID). Note: BID is required due to the short half-life (t1/2 ~0.5 - 1.0 h) to maintain enzyme suppression.[1]

  • Dose: 50 mg/kg (100 mg/kg/day total).[1]

Visualization: Experimental Workflow

Protocol cluster_induction Phase 1: Induction (14 Weeks) cluster_treatment Phase 2: Intervention (4 Weeks) cluster_readout Phase 3: Readouts Mice C57BL/6J Male Mice Diet High Fat Diet (60% kcal) Mice->Diet Obesity Obesity Established (>45g Body Weight) Diet->Obesity GroupA Control: Vehicle (20% SBE-β-CD) Obesity->GroupA GroupB Treatment: JBSNF-000088 (50 mg/kg PO, BID) Obesity->GroupB Wk2 Week 2: Fasting Glucose GroupB->Wk2 Wk3 Week 3: GTT / ITT GroupB->Wk3 Wk4 Week 4: Sacrifice & Tissue Collect GroupB->Wk4 Biomarker Assay: Plasma MNA Levels (Target Engagement) Wk4->Biomarker

Caption: A rigorous 18-week workflow: 14 weeks of diet induction followed by 4 weeks of BID dosing, culminating in metabolic phenotyping and biomarker verification.

In Vitro NNMT Activity Assay (Target Engagement)

To verify compound potency before animal dosing:

  • Cell Line: U2OS (Osteosarcoma) or 3T3-L1 (Adipocytes).[1]

  • Reagents: Recombinant NNMT, SAM, Nicotinamide.

  • Detection: Fluorescence-based detection of MNA (reaction with acetophenone/formic acid).[1][6]

  • Expectation: IC50 should be ~1.8 µM (Human NNMT) and ~5.0 µM (Mouse NNMT).[1][5][6]

Challenges & Translational Outlook

While JBSNF-000088 serves as an excellent chemical probe and proof-of-concept molecule, researchers must acknowledge specific limitations for clinical translation:

  • Pharmacokinetics (PK): The compound exhibits a rapid clearance profile (half-life < 1 hour in mice).[1]

    • Implication: Clinical candidates will likely require structural optimization (e.g., bisubstrate inhibitors) to improve residence time and bioavailability, or sustained-release formulations.[1]

  • Substrate Specificity: JBSNF-000088 is a substrate analog.[1][3][4][9] High concentrations could theoretically interfere with other NAD+ consuming enzymes (PARPs, CD38), although selectivity data suggests high specificity for NNMT.[1]

  • Genetic vs. Diet Models: Efficacy is most pronounced in environmental obesity (Diet-Induced).[1] Genetic models (ob/ob) show glucose improvements but resistance to weight loss, highlighting that NNMT inhibition relies on mobilizing intact metabolic machinery that may be defective in leptin-deficient models.[1]

References

  • Kannt, A., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[1] Scientific Reports, 8(1), 3660.[1] [Link][1]

  • Neelakantan, H., et al. (2018). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice."[1] Biochemical Pharmacology, 147, 141-152.[1] [Link]

  • Pissios, P. (2017). "Nicotinamide N-Methyltransferase: More than a Vitamin B3 Clearance Enzyme."[1] Trends in Endocrinology & Metabolism, 28(5), 340-353.[1] [Link]

Sources

Foundational

The Role of Nicotinamide N-methyltransferase (NNMT) in Obesity and Type 2 Diabetes: A Technical Guide

Executive Summary Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator in the complex interplay of cellular metabolism, with profound implications for the pathophysiology of obesity and type 2 diab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator in the complex interplay of cellular metabolism, with profound implications for the pathophysiology of obesity and type 2 diabetes. This technical guide provides an in-depth exploration of the core mechanisms by which NNMT influences these metabolic diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest scientific findings with field-proven experimental insights. We will delve into the enzymatic function of NNMT, its impact on key metabolic pathways, and its validation as a promising therapeutic target. Furthermore, this guide offers detailed, step-by-step protocols for essential in vitro and in vivo experimental workflows, alongside robust data presentation and visualization to facilitate a comprehensive understanding of NNMT's role in metabolic dysregulation.

Introduction: Unveiling NNMT as a Key Metabolic Modulator

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a pivotal role in the metabolism of nicotinamide (a form of vitamin B3) and cellular methylation processes.[1][2] The primary function of NNMT is to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[3][4] While initially considered a detoxification enzyme, a growing body of evidence has implicated elevated NNMT expression and activity in the development of obesity and type 2 diabetes.[5][6]

Studies have consistently shown that NNMT expression is significantly upregulated in the white adipose tissue (WAT) and liver of obese and diabetic individuals.[4][5] This increased NNMT activity is not merely a correlational finding but appears to be a causal contributor to metabolic dysfunction. The subsequent sections of this guide will dissect the molecular mechanisms through which NNMT exerts its effects and explore the therapeutic potential of targeting this enzyme.

The Core Mechanism: How NNMT Drives Metabolic Dysregulation

The influence of NNMT on obesity and type 2 diabetes stems from its impact on two critical cellular components: the universal methyl donor S-adenosylmethionine (SAM) and the essential coenzyme nicotinamide adenine dinucleotide (NAD+).

The "Methyl Sink" Effect and its Consequences

By consuming SAM for the methylation of nicotinamide, elevated NNMT activity can lead to a depletion of the cellular SAM pool. This "methyl sink" phenomenon has far-reaching consequences, as SAM is the primary methyl donor for numerous vital cellular processes, including the methylation of DNA, RNA, histones, and other proteins. Dysregulation of these methylation events can alter gene expression patterns and contribute to the metabolic abnormalities observed in obesity.

The NAD+ Salvage Pathway and Energy Homeostasis

NNMT activity directly impacts the NAD+ salvage pathway. By methylating nicotinamide, NNMT diverts it away from the pathway that recycles it back into NAD+.[7] NAD+ is a crucial coenzyme for hundreds of redox reactions central to energy metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Furthermore, NAD+ is a required substrate for sirtuins, a class of enzymes that regulate a wide array of cellular processes, including insulin signaling, fat metabolism, and inflammation.

A reduction in cellular NAD+ levels due to increased NNMT activity can impair mitochondrial function, reduce energy expenditure, and promote fat storage, all of which are hallmarks of obesity.[7] The intricate relationship between NNMT, SAM, and NAD+ is a key area of investigation for understanding its role in metabolic diseases.

NNMT_Pathway cluster_NNMT NNMT-Mediated Reaction cluster_Metabolic_Consequences Metabolic Consequences NNMT NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Product SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Product Reduced_SAM Reduced Cellular SAM NNMT->Reduced_SAM Depletes Reduced_NAD Reduced Cellular NAD+ NNMT->Reduced_NAD Diverts NAM from NAD+ Synthesis SAM S-Adenosylmethionine (SAM) SAM->NNMT Methyl Donor NAM Nicotinamide (NAM) NAM->NNMT Substrate Altered_Methylation Altered DNA/Histone Methylation Reduced_SAM->Altered_Methylation Impaired_Sirtuin Impaired Sirtuin Activity Reduced_NAD->Impaired_Sirtuin Impaired_Energy Impaired Energy Metabolism Reduced_NAD->Impaired_Energy

Caption: The central role of NNMT in cellular metabolism.

Therapeutic Potential: Targeting NNMT for Metabolic Health

The compelling evidence linking elevated NNMT to metabolic diseases has positioned it as a promising therapeutic target for obesity and type 2 diabetes.[4][6] The rationale is straightforward: inhibiting NNMT should reverse the detrimental effects of its overactivity, leading to increased cellular NAD+ and SAM levels, enhanced energy expenditure, improved insulin sensitivity, and reduced fat accumulation.

Preclinical studies using both genetic (siRNA and antisense oligonucleotides) and pharmacological approaches have provided strong validation for this strategy.[4][8] Inhibition of NNMT in diet-induced obese mice has been shown to:

  • Reduce body weight and fat mass without affecting food intake.[4][9]

  • Improve glucose tolerance and insulin sensitivity .[7][8]

  • Decrease plasma cholesterol levels .[8]

  • Attenuate hepatic steatosis (fatty liver) .[4]

These encouraging results have spurred the development of small molecule NNMT inhibitors, some of which are currently undergoing further investigation.

Data Presentation: Quantifying the Impact of NNMT Inhibition

To provide a clear and concise overview of the therapeutic potential of targeting NNMT, the following tables summarize key quantitative data from preclinical studies in diet-induced obese (DIO) mouse models.

Table 1: Effects of NNMT Inhibition on Body Weight and Composition in DIO Mice

Treatment GroupDuration of TreatmentChange in Body WeightChange in Fat MassReference
NNMT Inhibitor10 days~7% decrease~30% decrease[10]
NNMT Inhibitor28 daysDose-dependent limitation of weight gainDose-dependent limitation of fat mass gain[4]
NNMT ASO4-5 weeksReduced body weightReduced fat mass[11]
NNMTi + Lean DietNot SpecifiedAccelerated weight lossAccelerated fat loss[9]

Table 2: Effects of NNMT Inhibition on Glucose Homeostasis and Plasma Lipids in DIO Mice

Treatment GroupKey FindingsReference
NNMT InhibitorImproved oral glucose tolerance and insulin sensitivity; Suppressed hyperinsulinemia[4]
NNMT InhibitorLowered total plasma cholesterol to normal levels[10]
NNMT ASOImproved glucose tolerance and insulin sensitivity[5]
NNMT KnockdownSignificantly improved glucose tolerance[8]

Experimental Protocols: A Practical Guide for NNMT Research

This section provides detailed, step-by-step methodologies for key experiments to investigate the role of NNMT in obesity and type 2 diabetes. The causality behind experimental choices is emphasized to provide a deeper understanding of the research process.

In Vitro Workflow: siRNA-Mediated Knockdown of NNMT in 3T3-L1 Adipocytes

Causality: 3T3-L1 cells are a widely used and well-characterized model for studying adipogenesis and adipocyte function. Using siRNA to specifically knockdown NNMT expression in these cells allows for the direct investigation of its role in lipid accumulation and other adipocyte-specific processes. This approach provides a controlled in vitro system to dissect the molecular mechanisms of NNMT action.

siRNA_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_transfection siRNA Transfection cluster_analysis Analysis A 1. Culture 3T3-L1 preadipocytes B 2. Induce differentiation to mature adipocytes A->B C 3. Prepare siRNA-Lipofectamine complexes D 4. Transfect mature adipocytes with NNMT siRNA or control siRNA C->D E 5. Incubate for 48-72 hours F 6. Harvest cells for analysis E->F G 7. qPCR for NNMT mRNA knockdown verification F->G H 8. Western blot for NNMT protein knockdown verification F->H I 9. Oil Red O staining for lipid accumulation F->I J 10. Metabolite analysis (NAD+, SAM) F->J

Caption: Workflow for siRNA-mediated knockdown of NNMT in 3T3-L1 adipocytes.

Step-by-Step Protocol:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine calf serum.

    • Induce differentiation into mature adipocytes using a standard cocktail of 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[12]

  • siRNA Transfection (Day 4 or 5 post-induction):

    • Rationale: Transfecting at this stage targets mature adipocytes, allowing for the study of NNMT's role in established fat cells.

      • Dilute NNMT-specific siRNA or a non-targeting control siRNA in serum-free medium.

    • Trypsinize the differentiated 3T3-L1 adipocytes and resuspend them in culture medium.[12][14]

    • Add the siRNA-lipid complexes to the cell suspension.

    • Plate the transfected cells and incubate for 48-72 hours.[1]

  • Analysis:

    • Verification of Knockdown:

      • Harvest a subset of cells for RNA and protein extraction.

      • Perform quantitative real-time PCR (qPCR) to confirm the reduction in NNMT mRNA levels.[15]

      • Perform Western blotting to confirm the reduction in NNMT protein levels.[15]

    • Assessment of Lipid Accumulation:

      • Fix the remaining cells and stain with Oil Red O to visualize and quantify intracellular lipid droplets.

    • Metabolite Analysis:

      • Extract metabolites from a separate set of cells to measure intracellular levels of NAD+ and SAM using HPLC or LC-MS/MS.

In Vivo Workflow: Evaluating NNMT Inhibitors in a Diet-Induced Obesity (DIO) Mouse Model

Causality: The DIO mouse model is a translationally relevant preclinical model that mimics many of the metabolic features of human obesity and type 2 diabetes.[4] Evaluating NNMT inhibitors in this model provides crucial in vivo evidence for their therapeutic efficacy and potential side effects.

DIO_Workflow cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_analysis Metabolic Phenotyping & Analysis A 1. Acclimatize C57BL/6J mice B 2. Feed a high-fat diet (HFD) for 8-12 weeks A->B C 3. Randomize obese mice into treatment groups (Vehicle vs. NNMT Inhibitor) D 4. Administer daily treatment for 4-8 weeks C->D E 5. Monitor body weight and food intake weekly D->E F 6. Perform glucose tolerance test (GTT) G 7. Perform insulin tolerance test (ITT) H 8. Collect terminal blood and tissue samples I 9. Analyze plasma for glucose, insulin, and lipids H->I J 10. Analyze liver and adipose tissue for gene expression, protein levels, and histology H->J

Caption: Workflow for evaluating an NNMT inhibitor in a diet-induced obesity mouse model.

Step-by-Step Protocol:

  • Induction of Obesity:

    • Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.

    • Feed the mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-15 weeks to induce obesity and insulin resistance.[7][16] A control group should be fed a standard chow diet.

  • Treatment Phase:

    • Once the mice are obese, randomize them into treatment groups (e.g., vehicle control, low-dose NNMT inhibitor, high-dose NNMT inhibitor).

    • Administer the NNMT inhibitor or vehicle daily via an appropriate route (e.g., oral gavage, subcutaneous injection) for 4-8 weeks.[4]

    • Monitor body weight and food intake weekly.[11][16]

  • Metabolic Phenotyping and Analysis:

    • Glucose and Insulin Tolerance Tests:

      • Perform an oral or intraperitoneal glucose tolerance test (GTT) to assess glucose clearance.

      • Perform an insulin tolerance test (ITT) to assess insulin sensitivity.

    • Terminal Sample Collection:

      • At the end of the treatment period, collect blood samples for the analysis of plasma glucose, insulin, triglycerides, and cholesterol.[11]

      • Harvest liver and white adipose tissue for further analysis.

    • Tissue Analysis:

      • Gene and Protein Expression: Analyze the expression of NNMT and other relevant metabolic genes and proteins in the liver and adipose tissue using qPCR and Western blotting.

      • Histology: Perform histological analysis of the liver (e.g., H&E staining for steatosis) and adipose tissue (e.g., adipocyte size).[4]

Analytical Methodologies

Causality: Accurate and robust analytical methods are essential for quantifying the key metabolites in the NNMT pathway and for assessing the downstream effects of NNMT inhibition.

  • NNMT Enzyme Activity Assay (Fluorometric):

    • This assay measures the production of SAH, which is enzymatically converted to homocysteine. The free thiol group of homocysteine is then detected with a fluorescent probe.[17][18]

    • Protocol Outline:

      • Prepare a reaction mixture containing the sample (e.g., tissue lysate), NNMT assay buffer, SAM, and nicotinamide.

      • Incubate at 37°C.

      • Add a developer mix containing an enzyme that converts SAH to homocysteine.

      • Add a fluorescent probe that reacts with the thiol group of homocysteine.

      • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Quantification of SAM and SAH by LC-MS/MS:

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAM and SAH in biological matrices.[6][19]

    • Protocol Outline:

      • Extract SAM and SAH from tissues (e.g., liver) or cells using an appropriate solvent (e.g., perchloric acid or acetonitrile/methanol/water).[20]

      • Separate the metabolites using a suitable HPLC column (e.g., a porous graphitic carbon column).[6]

      • Detect and quantify SAM and SAH using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification of NAD+ by HPLC:

    • High-performance liquid chromatography (HPLC) with UV detection is a reliable method for measuring NAD+ levels in tissues and cells.[21][22]

    • Protocol Outline:

      • Extract NAD+ from tissues (e.g., adipose tissue) or cells using an acidic extraction buffer.

      • Separate NAD+ from other nucleotides using a reverse-phase C18 column.

      • Detect NAD+ by its absorbance at 261 nm.

      • Quantify NAD+ levels by comparing the peak area to a standard curve.[21]

  • Quantification of 1-Methylnicotinamide (1-MNA) in Urine by LC-MS/MS:

    • Urinary excretion of 1-MNA is a useful biomarker of NNMT activity.[5]

    • Protocol Outline:

      • Collect 24-hour urine samples.[23]

      • Prepare urine samples by dilution and filtration.[24]

      • Separate 1-MNA using a HILIC or reverse-phase column.

      • Detect and quantify 1-MNA using a tandem mass spectrometer.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of NNMT as a key player in the pathogenesis of obesity and type 2 diabetes. Its enzymatic activity at the crossroads of cellular methylation and energy metabolism makes it a highly attractive target for therapeutic intervention. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the intricate mechanisms of NNMT and to evaluate the efficacy of novel NNMT inhibitors.

Future research should focus on:

  • Elucidating the precise downstream targets of NNMT-mediated changes in methylation and NAD+ signaling.

  • Developing highly selective and potent NNMT inhibitors with favorable pharmacokinetic and safety profiles.

  • Conducting clinical trials to assess the efficacy of NNMT inhibition in human subjects with obesity and type 2 diabetes.

The continued exploration of NNMT biology holds immense promise for the development of innovative and effective treatments for these pervasive metabolic diseases.

References

  • 3T3-L1 adipocytes maintain viability with lipid-based siRNA... - ResearchGate. (n.d.). Retrieved from [Link]

  • Transfection of fully differentiated 3T3-L1 adipocytes with C/EBP a or... - ResearchGate. (n.d.). Retrieved from [Link]

  • Small interfering RNA - Wikipedia. (2024, May 22). Retrieved from [Link]

  • (PDF) Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice - ResearchGate. (n.d.). Retrieved from [Link]

  • Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC - NIH. (2025, November 1). Retrieved from [Link]

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Association of nicotinamide-N-methyltransferase mRNA expression in human adipose tissue and the plasma concentration of its product, 1-methylnicotinamide, with insulin resistance - PMC - NIH. (n.d.). Retrieved from [Link]

  • Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC - NIH. (2024, May 27). Retrieved from [Link]

  • Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC - NIH. (n.d.). Retrieved from [Link]

  • Prevention of obesity in mice by antisense oligonucleotide inhibitors of stearoyl-CoA desaturase–1 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PubMed Central. (n.d.). Retrieved from [Link]

  • Extraction Protocol for untargeted LC-MS/MS - Urine - ResearchGate. (2024, April 25). Retrieved from [Link]

  • Effect of nicotinamide N-methyltransferase on lipid accumulation in 3T3-L1 adipocytes - Taylor & Francis. (2022, May 21). Retrieved from [Link]

  • Antisense Oligonucleotide Technologies to Combat Obesity and Fatty Liver Disease - Frontiers. (n.d.). Retrieved from [Link]

  • Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - ResearchGate. (2025, October 28). Retrieved from [Link]

  • Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory - DergiPark. (2022, September 16). Retrieved from [Link]

  • Targeting Foxo1 in Mice Using Antisense Oligonucleotide Improves Hepatic and Peripheral Insulin Action - American Diabetes Association. (2006, July 1). Retrieved from [Link]

  • A Generic Kit-Based Approach for LC-MS/MS Quantification of Urinary Albumin for Clinical Research - Waters Corporation. (n.d.). Retrieved from [Link]

  • Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. (n.d.). Assay Genie. Retrieved from [Link]

  • Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - NIH. (2018, October 20). Retrieved from [Link]

  • Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - Frontiers. (n.d.). Retrieved from [Link]

  • Diet-induced obesity murine model - Protocols.io. (2018, January 3). Retrieved from [Link]

  • (PDF) Prevention of obesity in mice by antisense oligonucleotide inhibitors of stearoyl-CoA desaturase-1 - ResearchGate. (n.d.). Retrieved from [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). MDPI. Retrieved from [Link]

  • Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC. (n.d.). Retrieved from [Link]

  • A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC - PubMed Central. (2023, January 18). Retrieved from [Link]

  • Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed. (n.d.). Retrieved from [Link]

  • Simultaneous detection and quantification of adenine nucleotides in mammalian cultured cells by HPLC Beatriz Kopel, Fernanda Man - bioRxiv. (2025, August 6). Retrieved from [Link]

  • Reduced calorie diet combined with NNMT inhibition establishes a distinct microbiome in DIO mice - PubMed Central. (2022, January 10). Retrieved from [Link]

  • Microplate Enzyme Assay Using Fluorescence Original Reference. (2012, January 9). Retrieved from [Link]

  • Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - MDPI. (1989, December 5). Retrieved from [Link]

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Exploratory

Technical Guide: JBSNF-000088, a Nicotinamide Analog Inhibitor of NNMT for Metabolic Disease Research

Abstract Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator of cellular metabolism and a promising therapeutic target for a range of diseases, including metabolic syndrome, type 2 diabetes, and c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator of cellular metabolism and a promising therapeutic target for a range of diseases, including metabolic syndrome, type 2 diabetes, and cancer.[1][2][3] This enzyme catalyzes the methylation of nicotinamide, consuming the universal methyl donor S-adenosyl-L-methionine (SAM) and impacting the cellular pool of NAD+, a vital coenzyme for redox reactions and energy metabolism.[4][5] JBSNF-000088 (6-Methoxynicotinamide) is a potent, cell-penetrant, and selective small molecule inhibitor of NNMT.[6][7] This guide provides a comprehensive technical overview of JBSNF-000088, its mechanism of action, and detailed protocols for its preclinical evaluation. We delve into the causality behind experimental design, offering field-proven insights to empower researchers in their investigation of NNMT as a therapeutic target.

The Central Role of NNMT in Metabolism and Disease

NNMT is a cytosolic enzyme that governs a key junction in cellular metabolism.[8] It catalyzes the transfer of a methyl group from SAM to nicotinamide (NAM), yielding 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[4][8]

Consequences of NNMT Overexpression: Elevated NNMT activity, frequently observed in obesity, type 2 diabetes, and various cancers, creates a metabolic sink with significant pathological consequences.[1][3][9]

  • SAM Depletion: As a primary consumer of SAM, overactive NNMT can deplete the cellular methyl pool. This alters the SAM/SAH ratio, which is a critical index of cellular methylation potential, potentially leading to epigenetic dysregulation affecting gene expression in cancer and other diseases.[1][10]

  • NAD+ Pool Reduction: By methylating NAM, NNMT diverts it from the NAD+ salvage pathway.[4][11] Reduced NAD+ levels impair mitochondrial function, insulin signaling, and cellular energy homeostasis, all hallmarks of metabolic disease.[11]

Inhibition of NNMT is therefore a compelling therapeutic strategy to reverse these pathological effects by preserving SAM pools and bolstering NAD+ levels.[5][11]

JBSNF-000088: A Profile of a Novel NNMT Inhibitor

JBSNF-000088 is a nicotinamide analog that has been identified as a potent inhibitor of NNMT.[8][12] Its favorable properties make it an excellent tool for probing the function of NNMT in both in vitro and in vivo settings.

Chemical Properties
  • Chemical Name: 6-Methoxynicotinamide[6]

  • CAS Number: 7150-23-4[6]

  • Molecular Formula: C₇H₈N₂O₂[6]

  • Molecular Weight: 152.15 g/mol [6]

Mechanism of Action: A Slow-Turnover Substrate

NNMT follows an ordered Bi-Bi kinetic mechanism where SAM binds first, followed by nicotinamide.[1] JBSNF-000088, as a nicotinamide analog, is hypothesized to act as a competitive inhibitor at the nicotinamide binding site.[8][11]

Co-crystal structure analysis of JBSNF-000088 with both human and mouse NNMT reveals a more nuanced mechanism.[8] The analysis showed the N-methylated product of JBSNF-000088 bound within the active site. Furthermore, this methylated product was detected in the plasma of animals treated with the parent compound.[8][13] This evidence strongly suggests that JBSNF-000088 acts as a slow-turnover substrate analog .[1][8] It binds potently to the active site, competing with the natural substrate, but is methylated and/or released at a much slower rate, effectively occupying and inhibiting the enzyme.[8]

NNMT_Inhibition_Mechanism cluster_0 Normal Enzymatic Cycle cluster_1 Inhibition by JBSNF-000088 NNMT NNMT (Enzyme) NNMT_SAM NNMT•SAM Complex NNMT->NNMT_SAM SAH SAH (Product 2) NNMT_SAM_NAM NNMT•SAM•NAM Ternary Complex NNMT_SAM->NNMT_SAM_NAM NNMT_SAM_JBSNF NNMT•SAM•JBSNF Inhibitory Complex NNMT_SAM->NNMT_SAM_JBSNF NNMT_SAH NNMT•SAH Complex NNMT_SAM_NAM->NNMT_SAH Methyl Transfer NNMT_SAH->NNMT SAH Released MNA MNA (Product 1) NNMT_SAH->MNA MNA Released SAM SAM (Substrate 1) SAM->NNMT_SAM Binds First NAM Nicotinamide (Substrate 2) NAM->NNMT_SAM_NAM JBSNF JBSNF-000088 (NAM Analog) JBSNF->NNMT_SAM_JBSNF Competes with NAM Methylated_JBSNF Methylated JBSNF (Slow Turnover) NNMT_SAM_JBSNF->Methylated_JBSNF Very Slow Methyl Transfer

Caption: NNMT enzymatic cycle and inhibition by JBSNF-000088.
Biochemical and Cellular Potency

JBSNF-000088 demonstrates potent inhibition of NNMT across multiple species and effectively engages the target in cellular models.[14]

Assay Type Target / Cell Line IC₅₀ (µM)
BiochemicalHuman NNMT1.8[1][14]
BiochemicalMonkey NNMT2.8[14]
BiochemicalMouse NNMT5.0[14]
CellularU2OS (Human Osteosarcoma)1.6[12][14]
Cellular3T3-L1 (Mouse Adipocyte)6.3[12][14]

Preclinical Evaluation Workflow

A robust preclinical evaluation of an NNMT inhibitor like JBSNF-000088 follows a logical progression from biochemical validation to cellular target engagement and finally to in vivo proof-of-concept. This section provides validated, step-by-step protocols for this workflow.

Preclinical_Workflow A Step 1: Biochemical Potency (In Vitro Enzyme Assay) B Step 2: Cellular Target Engagement (MNA Biomarker Assay) A->B Confirm Cell Permeability & Intracellular Activity C Step 3: In Vivo Proof of Concept (PK/PD & Efficacy Model) B->C Assess In Vivo Target Engagement & Efficacy D Data Analysis & Candidate Progression C->D

Caption: Logical workflow for the preclinical evaluation of NNMT inhibitors.
Protocol: In Vitro Biochemical Potency Assay

Objective: To determine the IC₅₀ value of JBSNF-000088 against purified recombinant human NNMT.

Method Rationale: This protocol utilizes a coupled-enzyme, fluorescence-based assay that detects the product SAH.[3] It is a high-throughput compatible method that measures the direct output of methyltransferase activity.[9] The SAH produced is hydrolyzed to homocysteine, whose free thiol group reacts with a probe to generate a fluorescent signal.[3]

Materials:

  • Recombinant Human NNMT Enzyme

  • NNMT Assay Buffer (e.g., 50 mM Tris pH 8.6, 1 mM DTT)[2][9]

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide (NAM)

  • JBSNF-000088

  • SAH Hydrolase (Enzyme-II in some kits)[3]

  • Thiol-detecting fluorescent probe[3]

  • 384-well, low-volume, black assay plates

  • Plate reader with fluorescence capabilities (e.g., Ex/Em = 392/482 nm)[3]

Step-by-Step Protocol:

  • Compound Plating: Prepare a serial dilution of JBSNF-000088 in DMSO, then dilute into NNMT Assay Buffer to create 4X final concentrations. Dispense 5 µL of diluted compound into the assay plate. For 'No Inhibitor' controls, dispense 5 µL of Assay Buffer with the corresponding DMSO percentage.

    • Causality: This step establishes the concentration gradient needed to generate a dose-response curve for IC₅₀ calculation.

  • Enzyme Addition: Dilute human NNMT enzyme and SAH hydrolase in cold Assay Buffer. Add 5 µL of this enzyme mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature.[12]

    • Causality: This pre-incubation step allows the inhibitor to bind to the NNMT enzyme and reach equilibrium before the reaction is initiated, ensuring an accurate measurement of its inhibitory potential.

  • Reaction Initiation: Prepare a 2X substrate solution containing both SAM and Nicotinamide in Assay Buffer. Add 10 µL of the substrate solution to all wells to start the reaction.

    • Causality: The reaction is initiated by the addition of both the methyl-donor (SAM) and the methyl-acceptor (NAM), allowing the enzymatic cycle to begin. Final concentrations should be at or near the Km for each substrate (e.g., ~5-10 µM for SAM, ~200 µM for NAM) for accurate kinetic assessment.[1]

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.[9] The reaction should be monitored to ensure it remains within the linear range.

  • Detection: Add 10 µL of the thiol-detecting probe solution. Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescent plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract background fluorescence (wells with no NNMT). Normalize the data to the 'No Inhibitor' (100% activity) and 'Max Inhibition' (0% activity) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Target Engagement Assay

Objective: To confirm that JBSNF-000088 can enter cells and inhibit NNMT activity, as measured by a reduction in the product biomarker, MNA.

Method Rationale: This assay uses Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to directly and quantitatively measure levels of MNA in cell lysates or culture medium. LC-MS/MS provides high sensitivity and specificity, making it the gold standard for quantifying small molecule biomarkers.

Materials:

  • Human cell line with detectable NNMT expression (e.g., U2OS)[14]

  • Cell culture medium and supplements

  • JBSNF-000088

  • PBS, Trypsin

  • Methanol with internal standard (e.g., d3-MNA) for protein precipitation and extraction

  • LC-MS/MS system

Step-by-Step Protocol:

  • Cell Seeding: Seed U2OS cells in a 12-well plate at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of JBSNF-000088 in culture medium. Aspirate the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 24 hours.

    • Causality: A 24-hour incubation allows sufficient time for the compound to penetrate the cells, engage with the NNMT enzyme, and cause a measurable decrease in the downstream MNA product.

  • Sample Harvest:

    • Medium: Collect the cell culture medium from each well into labeled tubes.

    • Cells: Wash the cells once with cold PBS. Lyse the cells by adding cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-MNA). Scrape the wells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the cell lysates at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

    • Causality: Protein precipitation and centrifugation remove larger molecules that would interfere with the LC-MS/MS analysis. The internal standard corrects for variations in sample handling and instrument response.

  • LC-MS/MS Analysis: Inject the samples onto an LC-MS/MS system. Develop a method using Multiple Reaction Monitoring (MRM) to specifically detect the parent-to-daughter ion transitions for both MNA and the internal standard.

  • Data Analysis: Generate a standard curve using known concentrations of MNA. Quantify the MNA concentration in each sample by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve. Calculate the percent reduction in MNA relative to the vehicle-treated control to determine the cellular IC₅₀.

Protocol: In Vivo Pharmacodynamic & Efficacy Model

Objective: To assess the ability of JBSNF-000088 to inhibit NNMT in a living organism (pharmacodynamics, PD) and produce a therapeutic effect (efficacy) in a disease-relevant model.

Method Rationale: The diet-induced obesity (DIO) mouse model is highly relevant for studying metabolic disease.[12][14] In this model, JBSNF-000088's efficacy is measured by its ability to reduce body weight and improve glucose control.[6][14] The PD biomarker, MNA, is measured in tissue to confirm target engagement.[14]

Materials:

  • C57BL/6J mice

  • High-Fat Diet (HFD, e.g., 60% kcal from fat) and matched Control Diet

  • JBSNF-000088

  • Dosing vehicle (e.g., 0.5% methylcellulose)

  • Glucometer and test strips

  • Equipment for oral gavage and blood collection

  • Analytical equipment for measuring MNA in tissue (LC-MS/MS)

Step-by-Step Protocol:

  • Model Induction: Induce obesity by feeding mice an HFD for 10-12 weeks. A group on a control diet serves as a healthy baseline.

  • Group Allocation and Dosing: Randomize obese mice into vehicle and treatment groups (n=8-10 per group). Administer JBSNF-000088 (e.g., 50 mg/kg) or vehicle daily via oral gavage.[14]

  • Efficacy Monitoring:

    • Body Weight: Measure body weight twice weekly.

    • Food Intake: Measure food intake weekly to ensure weight loss is not due to appetite suppression.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study (e.g., Week 4). After a 6-hour fast, administer a glucose bolus (2 g/kg) via oral gavage. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose challenge.

  • Pharmacodynamic (PD) Assessment: At the end of the study, collect tissues relevant to NNMT activity, such as visceral white adipose tissue (WAT) and liver.[14]

  • Tissue Biomarker Analysis: Homogenize the tissue samples and extract small molecules using a protein precipitation method with an internal standard, similar to the cellular assay. Quantify MNA levels via LC-MS/MS.

    • Causality: Measuring the reduction of MNA in a metabolically active tissue like WAT provides direct evidence that the drug reached its target and engaged it effectively in the whole animal. This links the observed therapeutic effect (e.g., weight loss) directly to the drug's mechanism of action.

  • Data Analysis:

    • Efficacy: Compare body weight changes between vehicle and JBSNF-000088 treated groups using a repeated-measures ANOVA. For the OGTT, calculate the area under the curve (AUC) for glucose excursion and compare between groups using a t-test or ANOVA.

    • PD: Compare MNA levels in tissues from treated vs. vehicle groups using a t-test.

Therapeutic Rationale and Future Directions

The data from preclinical studies strongly support the therapeutic potential of JBSNF-000088 for metabolic disorders.[8] In HFD-induced obese mice, treatment with JBSNF-000088 leads to a significant reduction in body weight, improved insulin sensitivity, and normalized glucose tolerance.[6][12] Crucially, these beneficial effects were absent in NNMT knockout mice, confirming the on-target specificity of the compound.[8]

The development of potent and selective NNMT inhibitors like JBSNF-000088 is a critical step toward validating NNMT as a drug target.[1] Future research should focus on:

  • Selectivity Profiling: Thoroughly assessing selectivity against a broad panel of other methyltransferases to ensure a clean safety profile.

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens.

  • Chronic Dosing Studies: Evaluating long-term efficacy and safety in extended animal models.

  • Translational Studies: Exploring the link between tissue MNA levels and metabolic improvements in human subjects to validate the biomarker.

Conclusion

JBSNF-000088 is a valuable chemical probe for the study of nicotinamide N-methyltransferase. Its mechanism as a slow-turnover substrate analog provides potent and specific inhibition of NNMT activity. The comprehensive workflow detailed in this guide—spanning biochemical characterization, cellular target engagement, and in vivo efficacy testing—provides a robust framework for researchers and drug developers to investigate the therapeutic potential of NNMT inhibition in metabolic disease and beyond.

References

  • MedKoo Biosciences. JBSNF-000088 | CAS#7150-23-4 | NNMT inhibitor.

  • Sigma-Aldrich. JBSNF-000088 ≥98% (HPLC).

  • Cayman Chemical. JBSNF-000088 (6-Methoxynicotinamide, NSC 70628, CAS Number: 7150-23-4).

  • InvivoChem. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor.

  • Li, F., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. Antioxidants (Basel).

  • Gao, Y., et al. (2021). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology.

  • Iyamu, I. D., & Huang, R. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry.

  • Li, C., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology.

  • van Haren, M. J., et al. (2018). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry.

  • Li, C., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PubMed Central.

  • Gao, Y., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry.

  • Neelakantan, H., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Nature Communications.

  • BellBrook Labs. NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay.

  • Ruf, S., et al. (2022). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules.

  • ResearchGate. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase | Request PDF.

  • Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.

  • Gao, Y., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry.

  • Patsnap Synapse. What are NNMT inhibitors and how do they work?.

Sources

Foundational

An In-depth Technical Guide to the Co-crystal Structure of the JBSNF-000088 N-methylated Product with Nicotinamide N-methyltransferase (NNMT)

Abstract Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases and cancers. The development of small molecule inhibitors against NNMT is a key focus in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases and cancers. The development of small molecule inhibitors against NNMT is a key focus in modern drug discovery. This guide provides a comprehensive technical overview of the structural and functional relationship between NNMT and JBSNF-000088, a potent small molecule inhibitor. A pivotal finding in the study of this interaction is that JBSNF-000088 is N-methylated by NNMT, and it is this methylated product that is observed in the co-crystal structure. This discovery has profound implications, suggesting that JBSNF-000088 functions as a slow-turnover substrate analog. We will delve into the causality behind the experimental design, the detailed protocols for co-crystallization, and the structural insights gained from the resulting co-crystal structure, providing a valuable resource for researchers in structural biology and drug development.

Introduction: The Therapeutic Rationale for Targeting NNMT

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and detoxification.[1] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NA), producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][3][4][5] This enzymatic reaction is central to the regulation of the cellular NAD+ pool and methylation potential.[2][5][6]

Elevated expression of NNMT has been strongly associated with several pathological conditions, including obesity, type 2 diabetes, metabolic syndrome, and various cancers.[2][1][3][4][5] In these disease states, the overexpression of NNMT is thought to contribute to metabolic dysregulation.[1][5] Consequently, the inhibition of NNMT has become an attractive therapeutic strategy for the treatment of these conditions.[1]

JBSNF-000088 is a small molecule analog of nicotinamide that has been identified as a potent inhibitor of NNMT activity.[3][4] In animal models of metabolic disease, treatment with JBSNF-000088 has been shown to reduce MNA levels, improve insulin sensitivity, modulate glucose levels, and lead to a reduction in body weight.[3][4][7][8]

To understand the molecular basis of its inhibitory action, X-ray crystallography studies were initiated. These studies, however, led to an unexpected and crucial discovery: the molecule bound within the NNMT active site was not JBSNF-000088 itself, but its N-methylated product.[3][4][9][10] This finding indicates that JBSNF-000088 acts as a substrate for NNMT, albeit one that is turned over very slowly.[2][3][4][9][10]

cluster_NNMT_Cycle NNMT Catalytic Cycle NNMT NNMT (Enzyme) NNMT-SAM NNMT-SAM NNMT->NNMT-SAM binds SAM SAM (Methyl Donor) SAM->NNMT-SAM NA Nicotinamide (Substrate) NNMT-SAM-NA NNMT-SAM-NA NA->NNMT-SAM-NA MNA 1-Methyl-Nicotinamide (Product) SAH SAH (Product) NNMT-SAM->NNMT-SAM-NA binds NNMT-SAH-MNA NNMT-SAH-MNA NNMT-SAM-NA->NNMT-SAH-MNA Methyl Transfer NNMT-SAH-MNA->MNA NNMT-SAH NNMT-SAH NNMT-SAH-MNA->NNMT-SAH releases MNA NNMT-SAH->NNMT releases SAH NNMT-SAH->SAH

Caption: The catalytic cycle of Nicotinamide N-methyltransferase (NNMT).

JBSNF-000088: A Slow-Turnover Substrate Analog

The initial hypothesis for the mechanism of action of JBSNF-000088 was competitive inhibition of NNMT. However, the co-crystal structure revealed that JBSNF-000088 is, in fact, a substrate that is methylated by the enzyme.[3][4][9][10] The resulting N-methylated product of JBSNF-000088 is a poor inhibitor of NNMT, with an IC50 value greater than 30 µM.[9] This suggests that the therapeutic benefits observed with JBSNF-000088 treatment are likely due to its role as a slow-turnover substrate analog.[3][4][9][10] This mechanism effectively sequesters the enzyme, leading to a reduction in the methylation of the endogenous substrate, nicotinamide.

Inhibitory Activity of JBSNF-000088

JBSNF-000088 has demonstrated potent inhibition of NNMT across multiple species. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

SpeciesIC50 (µM)
Human NNMT1.8
Monkey NNMT2.8
Mouse NNMT5.0
Data sourced from MedChemExpress and other publications.[2][7][8]

Determining the Co-Crystal Structure: A Methodological Deep Dive

The process of determining the co-crystal structure of the N-methylated JBSNF-000088 with NNMT involved a series of meticulous steps, from protein expression to X-ray diffraction.

cluster_workflow Co-Crystallization Workflow expr Protein Expression & Purification bind Binding Confirmation (Thermal Shift Assay) expr->bind cocryst Co-Crystallization bind->cocryst xray X-ray Diffraction cocryst->xray solve Structure Solution & Refinement xray->solve analyze Structural Analysis solve->analyze

Caption: The experimental workflow for determining the co-crystal structure.

Protein Expression and Purification

Recombinant human and mouse NNMT were expressed in a suitable host system, typically E. coli, and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography. The purity and integrity of the protein are paramount for successful crystallization.

Confirmation of Binding: Thermal Shift Assay

Prior to setting up crystallization trials, a thermal shift assay was performed to confirm the binding of JBSNF-000088 to both human and mouse NNMT.[4] This assay measures the change in the melting temperature (Tm) of the protein upon ligand binding. A significant shift in Tm indicates a direct interaction. For human NNMT, a 5 K shift in Tm was observed in the presence of SAM and JBSNF-000088, confirming tight binding.[4]

Co-crystallization Protocol

Co-crystallization was the chosen method to obtain the protein-ligand complex crystals.[11][12][13] This technique involves crystallizing the protein in the presence of the ligand, allowing the complex to form in solution before crystallization occurs.[11][12][13]

Step-by-Step Co-crystallization Protocol:

  • Complex Formation: The purified NNMT enzyme was incubated with the cofactor SAM and the inhibitor JBSNF-000088. The molar ratios were optimized to ensure saturation of the binding site.

    • For human NNMT: Enzyme:SAM:Compound ratio of ~1:5:10.[4]

    • For mouse NNMT: Enzyme:SAM:Compound ratio of ~1:10:20.[4]

  • Crystallization Screening: The protein-ligand complex solution was subjected to high-throughput screening using various crystallization screens to identify initial crystallization conditions.

  • Optimization: Promising initial hits were optimized by systematically varying parameters such as precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Crystal Harvesting: Single crystals of suitable size were carefully harvested and cryo-protected before being flash-cooled in liquid nitrogen for data collection.

X-ray Diffraction and Structure Determination

X-ray diffraction data were collected from the co-crystals at a synchrotron source. The resulting diffraction patterns were processed to determine the space group, unit cell dimensions, and reflection intensities. The structures were then solved using molecular replacement and refined to produce a high-resolution model of the NNMT enzyme in complex with the N-methylated product of JBSNF-000088.

Crystallographic Data Summary:

ParameterHuman NNMT (PDB: 5YJF)Mouse NNMT (PDB: 5YJI)
Resolution (Å)2.481.99
Space GroupP2₁P2₁2₁2₁
Data sourced from the Protein Data Bank and related publications.[2][4]

Structural Insights from the Co-crystal Structure

The co-crystal structures of both human and mouse NNMT revealed the N-methylated product of JBSNF-000088 bound in the active site.[3][4][9][10] This provided invaluable insights into the molecular interactions that govern substrate recognition and catalysis.

A key interaction observed in the crystal structures is the π-π stacking between the pyridine ring of the ligand and the side chain of a tyrosine residue, Y204.[14] This interaction is a consistent feature in the binding of nicotinamide and its analogs to NNMT.[14]

cluster_binding Key Interactions in the NNMT Active Site Ligand N-methylated JBSNF-000088 (Pyridine Ring) Y204 Tyrosine 204 (Y204) Ligand->Y204 π-π Stacking OtherResidues Other Active Site Residues (e.g., D197, Y20) Ligand->OtherResidues H-bonds & van der Waals SAM_Binding SAM/SAH Binding Pocket Ligand->SAM_Binding Proximity Y204->Ligand OtherResidues->Ligand

Caption: Simplified diagram of key interactions in the NNMT active site.

The structural data confirm the functional importance of active site residues, such as D197 and Y20, which are crucial for nicotinamide recognition and catalysis.[15] The detailed understanding of these interactions is critical for the rational design of next-generation NNMT inhibitors.

Implications for Structure-Based Drug Design

The discovery that JBSNF-000088 is a slow-turnover substrate has significant implications for the development of NNMT inhibitors.

  • Novel Mechanism of Inhibition: This finding introduces a novel mechanism of action for NNMT inhibitors, moving beyond simple competitive inhibition. The concept of designing potent, slow-turnover substrates could be a viable strategy for achieving sustained target engagement.

  • Guidance for Future Inhibitor Design: The co-crystal structure provides a detailed atomic-level blueprint of the NNMT active site with a bound ligand. This information is invaluable for structure-based drug design efforts aimed at developing inhibitors with improved potency and selectivity.[16] Bisubstrate inhibitors, which are designed to mimic the transition state of the methylation reaction by occupying both the substrate and cofactor binding sites, represent a promising avenue for future research.[2][17]

  • Importance of Empirical Validation: This case underscores the importance of empirical structural data in drug discovery. Without the co-crystal structure, the true mechanism of action of JBSNF-000088 would have remained elusive.

Conclusion

The investigation into the co-crystal structure of JBSNF-000088 with NNMT has yielded critical insights that have reshaped our understanding of how this potent small molecule exerts its therapeutic effects. The revelation that JBSNF-000088 acts as a slow-turnover substrate, with its N-methylated product being the bound entity, provides a compelling example of the surprises that structural biology can uncover. This in-depth technical guide has outlined the experimental rationale, detailed the methodologies employed, and highlighted the key structural findings. This knowledge provides a solid foundation for the continued development of novel and effective NNMT inhibitors for the treatment of metabolic diseases and cancer.

References

  • Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 3660. [Link]

  • RCSB Protein Data Bank. (2018). 5YJF: Co-crystal structure of Human Nicotinamide N-methyltransferase (NNMT) with small molecule analog of Nicotinamide. [Link]

  • Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. PMC, [Link]

  • van Haren, M. J., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry, 64(17), 13246–13261. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6764–6780. [Link]

  • ResearchGate. JBSNF-000088: Pharmacokinetics profile and target engagement. [Link]

  • Biomolecule Reports. How do NNMT Inhibitors like 5-Amino-1MQ and JBSNF Regenerate Aged Muscles? [Link]

  • Neelakantan, H., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1046-1056. [Link]

  • Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work? [Link]

  • Li, Y., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1269389. [Link]

  • Pazdera, T., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 14(5), 968-980. [Link]

  • van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656-6667. [Link]

  • Pazdera, T., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. ResearchGate, [Link]

  • Peak Proteins. (2021). Producing Crystalline Protein-Ligand Complexes. [Link]

  • Wikipedia. NNMT. [Link]

  • S-K, Kim, et al. (2011). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. The Journal of biological chemistry, 286(14), 12595–12603. [Link]

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Protocols & Analytical Methods

Method

JBSNF-000567 synthesis from 6-methoxynicotinamide.

Application Note: High-Purity Synthesis of JBSNF-000567 from 6-Methoxynicotinamide Executive Summary & Scientific Context JBSNF-000567 is the N-methylated pyridinium derivative of JBSNF-000088 (6-methoxynicotinamide).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of JBSNF-000567 from 6-Methoxynicotinamide

Executive Summary & Scientific Context

JBSNF-000567 is the N-methylated pyridinium derivative of JBSNF-000088 (6-methoxynicotinamide).[1][2] While JBSNF-000088 serves as a potent, membrane-permeable inhibitor of Nicotinamide N-methyltransferase (NNMT) by acting as a substrate analog, JBSNF-000567 represents the catalytic product formed within the enzyme's active site.

Why Synthesize JBSNF-000567? In drug discovery workflows targeting metabolic disorders (obesity, T2D), JBSNF-000567 is critical for:

  • Crystallographic Validation: It stabilizes the NNMT active site in co-crystal structures (e.g., PDB 5YJF), confirming the binding mode of the inhibitor.

  • Mechanistic Proof: Detection of JBSNF-000567 in plasma or tissue confirms that JBSNF-000088 engages the target and undergoes turnover, validating the "bisubstrate analog" mechanism.

  • Biomarker Standardization: It serves as the analytical standard for LC-MS/MS quantification of inhibitor turnover.

This guide details the synthesis of JBSNF-000567 via the regioselective methylation of 6-methoxynicotinamide using methyl trifluoromethanesulfonate (MeOTf).

Reaction Mechanism & Strategy

The synthesis relies on the nucleophilicity of the pyridine nitrogen. Although the electron-donating methoxy group at the C6 position increases electron density on the ring, the electron-withdrawing amide group at C3 modulates this.

We utilize Methyl Trifluoromethanesulfonate (MeOTf) , a "hard" and highly reactive methylating agent, to ensure quantitative quaternization of the pyridine nitrogen under mild conditions. The resulting product is a pyridinium salt.

Chemical Transformation:

  • Reactants: 6-Methoxynicotinamide (Substrate) + MeOTf (Electrophile).

  • Product: 3-Carbamoyl-2-methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate (JBSNF-000567).[2][3]

  • Selectivity: Methylation occurs exclusively at the pyridine nitrogen (N1), not the amide nitrogen, due to the higher basicity and nucleophilicity of the ring nitrogen.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentGrade/SpecRole
6-Methoxynicotinamide >98% PurityStarting Material (JBSNF-000088)
Methyl Trifluoromethanesulfonate 99%+Methylating Agent (Electrophile)
Dichloromethane (DCM) AnhydrousSolvent (Optional, can be run neat)
Diethyl Ether ACS GradePrecipitation/Washing
HPLC Column Chiralpak IA or C18Purification
CEM Reaction Vial Pressure ratedReaction Vessel
Safety Warning (Critical)

DANGER: Methyl trifluoromethanesulfonate (MeOTf) is an extremely potent alkylating agent. It is highly toxic if inhaled, ingested, or absorbed through the skin.

  • Engineering Controls: Perform all handling in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Keep a solution of 10% ammonium hydroxide or dilute NaOH nearby to neutralize spills (aminolysis of the triflate).

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Weigh 100 mg (0.65 mmol) of 6-methoxynicotinamide into a dry 10 mL CEM reaction vial.

  • Note: The literature method (Neelakantan et al.) utilizes a neat reaction (solvent-free) to drive kinetics, using MeOTf as both reagent and medium.

  • Carefully add 0.7 mL of Methyl trifluoromethanesulfonate (MeOTf) to the vial under an inert atmosphere (Nitrogen or Argon) if possible.

  • Cap the vial tightly immediately after addition.

Step 2: Incubation

  • Place the vial on a magnetic stir plate at Room Temperature (20–25 °C) .

  • Stir the mixture for 48 hours .

    • Observation: The solid starting material should gradually dissolve or change form as the ionic liquid/salt product forms.

Step 3: Workup

  • Remove the cap in the fume hood.

  • Concentrate the mixture under reduced pressure (using a rotary evaporator with a proper trap for triflate vapors) to remove excess MeOTf.

    • Caution: Do not overheat; pyridinium salts can be thermally sensitive. Keep bath < 40 °C.

  • The residue is the crude JBSNF-000567 triflate salt.

Step 4: Purification (Prep-HPLC) To achieve the >98% purity required for biological standards:

  • Column: Chiralpak IA (250 mm × 4.6 mm, 5 μm) or a high-quality C18 semi-prep column.

    • Note: While the molecule is achiral, the Chiralpak IA column provides excellent separation of polar pyridinium salts from non-charged precursors.

  • Mobile Phase: 100% Methanol (Isocratic) or MeOH/Water gradient (if using C18).

  • Flow Rate: 0.5 mL/min (analytical) or scaled up for prep.

  • Detection: UV at 254 nm.

  • Collect the major peak. Evaporate solvent to yield JBSNF-000567 as a white to off-white solid.[2]

  • Typical Yield: ~5–10% (unoptimized neat reaction); yield can be improved by using DCM as a solvent and precipitating with ether.

Analytical Validation

Verify the identity of the synthesized product using the following criteria:

  • 1H NMR (DMSO-d6):

    • Look for the N-methyl singlet . In the starting material (6-methoxynicotinamide), this is absent. In JBSNF-000567, expect a sharp singlet around δ 3.8–4.0 ppm (integrating to 3H).

    • Aromatic Shift: The protons on the pyridine ring will shift downfield (higher ppm) compared to the starting material due to the positive charge on the nitrogen deshielding the ring protons.

  • Mass Spectrometry (ESI+):

    • Target Mass: Calculation for C8H11N2O2+ (Cation only).

    • Exact Mass: ~167.08 Da.

    • Observe [M]+ peak at m/z 167.1 .

Mechanistic Visualization (NNMT Pathway)

The following diagram illustrates the relationship between the inhibitor (Starting Material), the enzymatic pathway, and the synthesized product (JBSNF-000567).

JBSNF_Synthesis_Pathway Figure 1: Synthesis and Biological Context of JBSNF-000567 cluster_synthesis Chemical Synthesis (In Vitro) cluster_bio Biological Mechanism (In Vivo) SM Starting Material 6-Methoxynicotinamide (JBSNF-000088) Product Product JBSNF-000567 (1-Me-6-OMe-Nicotinamide) SM->Product + MeOTf RT, 48h NNMT Enzyme NNMT SM->NNMT Inhibits/Binds Reagent Reagent Methyl Triflate (MeOTf) Reagent->SM NNMT->Product Slow Turnover (Metabolism) SAH By-product SAH NNMT->SAH SAM Co-factor SAM SAM->NNMT

Caption: Figure 1: Chemical synthesis route (solid lines) vs. biological turnover (dashed lines) of JBSNF-000088 to JBSNF-000567.

References

  • Neelakantan, H., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[2][4] Scientific Reports, 8, 3660.

    • Source:

    • Relevance: Primary source for the synthesis of JBSNF-000567 and characteriz
  • Neelakantan, H., et al. (2017). "Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase." Journal of Medicinal Chemistry, 60(12), 5015–5028.

    • Source:

    • Relevance: Detailed SAR establishing the 6-methoxynicotinamide scaffold.
  • RCSB Protein Data Bank. "Crystal structure of human NNMT in complex with JBSNF-000088." PDB Entry: 5YJF.[1]

    • Source:

    • Relevance: Structural validation showing the methylated product (JBSNF-000567) in the active site.

Sources

Application

Application Note: JBSNF-000567 Analytical Standard Preparation

Introduction & Scientific Context JBSNF-000567 is the N-methylated pyridinium metabolite of JBSNF-000088 , a potent small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). In drug discovery and metabolic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

JBSNF-000567 is the N-methylated pyridinium metabolite of JBSNF-000088 , a potent small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).

In drug discovery and metabolic profiling, JBSNF-000567 serves as the critical analytical reference standard to quantify the enzymatic turnover of JBSNF-000088. Because NNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the pyridine nitrogen of its substrates, the conversion of the inhibitor (JBSNF-000088) to its methylated form (JBSNF-000567) represents a key metabolic pathway that determines drug stability and residence time.

Mechanism of Action & Relevance[1][2]
  • Substrate/Inhibitor: JBSNF-000088 (6-Methoxynicotinamide).[1][2][3][4][5]

  • Enzyme: NNMT (EC 2.1.1.1).

  • Reaction Product: JBSNF-000567 (1-methyl-2-methoxy-3-carbamoylpyridinium triflate).

  • Utility: Used in LC-MS/MS assays to establish calibration curves for metabolic stability assays and to verify target engagement in biological matrices.

Physicochemical Properties[3][5][6][8][9][10]

Understanding the ionic nature of JBSNF-000567 is vital for accurate weighing and solubilization. Unlike the parent compound, JBSNF-000567 is a quaternary ammonium salt , rendering it highly polar and hygroscopic.

PropertySpecification
Chemical Name 3-carbamoyl-2-methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate
Role Metabolic Product Standard / Analytical Reference
Molecular Formula C₈H₁₁N₂O₂⁺ · CF₃SO₃⁻
Molecular Weight 316.25 g/mol (Cation: 167.18; Anion: 149.07)
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mM), Methanol (>50 mM), Water (>20 mM)
Hygroscopicity High (Store in desiccator)

Core Directive: Preparation Protocol

Stock Solution Preparation (10 mM)

Objective: Create a stable, concentrated master stock for long-term storage.

Materials:

  • JBSNF-000567 Reference Standard (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade or higher.

  • Vessel: Amber glass vial (silanized preferred to minimize cationic adsorption).

Protocol:

  • Equilibration: Remove the JBSNF-000567 vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes inside a desiccator. Rationale: Prevents condensation which causes hydrolysis and weighing errors.

  • Weighing: Weigh approximately 3.16 mg of JBSNF-000567 into a tared amber vial. Record the exact mass (

    
     in mg).
    
  • Calculation: Calculate the volume of DMSO (

    
    ) required to achieve exactly 10.0 mM.
    
    
    
    
    Example: For 3.20 mg, add 1011.8 µL of DMSO.
  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds. Inspect for clarity.

  • Aliquoting: Dispense into 50 µL aliquots in PCR-grade tubes or mini-vials.

  • Storage: Store at -80°C (stable for 12 months) or -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.

Working Standard Preparation (LC-MS/MS)

Objective: Prepare a calibration curve (1 nM – 1000 nM) in a biological matrix mimic.

Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid. Note: Do not use pure water for intermediate dilutions of hydrophobic compounds, but since JBSNF-000567 is a salt, 50% organic ensures solubility while matching initial mobile phase conditions.

Workflow:

  • Intermediate Stock A (100 µM): Dilute 10 µL of 10 mM Master Stock into 990 µL of Solvent System.

  • Intermediate Stock B (1 µM): Dilute 10 µL of Stock A into 990 µL of Solvent System.

  • Serial Dilution: Perform 1:3 serial dilutions from Stock B to generate curve points (e.g., 1000, 333, 111, 37, 12, 4, 1.3 nM).

Analytical Quality Control (LC-MS/MS)

Due to the permanent positive charge on the pyridinium nitrogen, JBSNF-000567 retains poorly on standard C18 columns. A HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized Polar-Embedded C18 column is required.

Recommended Method Parameters
ParameterCondition
Column Waters Atlantis dC18 (2.1 x 50 mm, 3 µm) OR HILIC Silica
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 2% B (Isocratic loading)1-5 min: 2% -> 90% B5-6 min: 90% B (Wash)6.1 min: 2% B (Re-equilibration)
Flow Rate 0.4 mL/min
Detection ESI Positive Mode (MRM)
MRM Transition 167.1 -> 124.1 (Quantifier); 167.1 -> 96.1 (Qualifier)

Technical Insight: The inclusion of Ammonium Formate in Mobile Phase A is non-negotiable. It provides ionic strength to minimize secondary interactions between the cationic analyte and residual silanols on the column stationary phase, improving peak shape.

Visualizations

Metabolic Pathway & Standard Utility

This diagram illustrates the enzymatic conversion that necessitates the use of JBSNF-000567 as a standard.

NNMT_Pathway cluster_legend Analytical Target JBSNF000088 JBSNF-000088 (Inhibitor/Substrate) NNMT NNMT Enzyme JBSNF000088->NNMT SAM SAM (Cofactor) SAM->NNMT JBSNF000567 JBSNF-000567 (Methylated Metabolite) NNMT->JBSNF000567 SAH SAH (Byproduct) NNMT->SAH

Caption: NNMT-mediated methylation of JBSNF-000088 to generate the JBSNF-000567 metabolite.

Standard Preparation Workflow

A logical flow for preparing the calibration curve from the solid salt.

Prep_Workflow Solid Solid JBSNF-000567 (Triflate Salt) Weigh Weigh ~3.16 mg (Equilibrate to RT) Solid->Weigh Desiccator Stock Master Stock (10 mM) Solvent: 100% DMSO Weigh->Stock + DMSO InterA Intermediate A (100 µM) Dilution: 1:100 in 50% MeOH Stock->InterA 10µL Stock + 990µL Diluent InterB Intermediate B (1 µM) Dilution: 1:100 in 50% MeOH InterA->InterB 10µL A + 990µL Diluent Curve Calibration Curve (1 - 1000 nM) Serial Dilutions InterB->Curve Serial Dilution (1:3)

Caption: Step-by-step dilution scheme for generating LC-MS calibration standards.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 20 mM in Mobile Phase A.
Low Signal Intensity Ion suppression in source.Switch to HILIC mode (Acetonitrile-rich mobile phase) to improve desolvation efficiency.
Retention Time Shift pH fluctuation.Ensure Mobile Phase A is buffered (pH ~3.5 with Formic Acid/Formate).
Precipitation Solubility limit in water.Ensure organic content is ≥10% in working solutions; do not store aqueous dilutions >24 hours.

References

  • Kannt, A., et al. (2018).[6] "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[5] Scientific Reports, 8(1): 3660.[5]

  • Ruf, S., et al. (2018). "Synthesis and Structure-Activity Relationships of JBSNF-000088 Derivatives." ChemMedChem, 13(10). (Contextual grounding for JBSNF series synthesis).
  • Neelakantan, H., et al. (2017). "Liquid chromatography-tandem mass spectrometry method for the simultaneous determination of N-methylnicotinamide." Journal of Chromatography B, 1040: 256-263. (Methodology basis for pyridinium metabolites).

Sources

Method

Application Note: Experimental Design for JBSNF-000088 in Diet-Induced Obesity (DIO) Models

Executive Summary & Mechanistic Rationale Nicotinamide N-methyltransferase (NNMT) acts as a metabolic "sink" for nicotinamide (NAM) and S-adenosylmethionine (SAM).[1] In obesity, NNMT expression is upregulated in white a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Nicotinamide N-methyltransferase (NNMT) acts as a metabolic "sink" for nicotinamide (NAM) and S-adenosylmethionine (SAM).[1] In obesity, NNMT expression is upregulated in white adipose tissue (WAT) and liver, driving the conversion of NAM into 1-methylnicotinamide (1-MNA).[1] This process depletes the cellular NAM pool available for the NAD+ salvage pathway, leading to reduced SIRT1 activity, impaired mitochondrial function, and decreased energy expenditure.

JBSNF-000088 (6-Methoxynicotinamide) is a potent, selective, and orally bioavailable NNMT inhibitor.[2] By blocking NNMT, JBSNF-000088 restores NAD+ levels and SAM availability, shifting the metabolic profile of adipocytes from storage to expenditure.

The Self-Validating System

This protocol is designed as a self-validating system . The primary failure mode in metabolic drug studies is distinguishing between lack of biological efficacy and lack of pharmacological exposure.

  • Validation Biomarker: Plasma and tissue levels of 1-MNA .

  • Logic: NNMT is the only enzyme that produces 1-MNA. If JBSNF-000088 is active and bioavailable, 1-MNA levels must decrease significantly. If weight loss occurs without 1-MNA reduction, the effect is off-target. If 1-MNA is not reduced, the dose/formulation is invalid.

Compound Profile & Formulation

Compound: JBSNF-000088 IUPAC Name: 6-methoxypyridine-3-carboxamide CAS: 7150-23-4 Molecular Weight: 152.15 g/mol [3]

Vehicle Formulation (Standard Oral Gavage)

JBSNF-000088 is moderately hydrophobic. To ensure consistent bioavailability and avoid precipitation in the gut, a co-solvent system is required.

ComponentConcentration (v/v)Function
DMSO 10%Solubilizer (Primary)
PEG 400 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant / Emulsifier
Saline (0.9%) 45%Aqueous Carrier

Preparation Protocol:

  • Weigh the required amount of JBSNF-000088 powder.

  • Dissolve completely in 100% DMSO (10% of final volume). Vortex and sonicate until clear.

  • Add PEG 400 (40% of final volume) and vortex.

  • Add Tween 80 (5% of final volume) and vortex.

  • Slowly add pre-warmed (37°C) Saline (45% of final volume) while vortexing.

    • Critical Step: Adding saline too fast can cause precipitation. If precipitate forms, sonicate at 37°C until clear.

  • Prepare fresh every 2-3 days; store at 4°C.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanism of action and the downstream metabolic shifts induced by JBSNF-000088.

NNMT_Pathway cluster_legend Legend NAM Nicotinamide (NAM) NNMT NNMT Enzyme (Obesity Target) NAM->NNMT NAD NAD+ (Salvage Pathway) NAM->NAD Spared NAM re-routed SAM SAM (Methyl Donor) SAM->NNMT MNA 1-MNA (Biomarker) NNMT->MNA Methylation JBSNF JBSNF-000088 (Inhibitor) JBSNF->NNMT Blocks SIRT1 SIRT1 Activation NAD->SIRT1 Metabolism Increased Energy Expenditure Lipolysis SIRT1->Metabolism key Red Line: Inhibition | Green Line: Therapeutic Effect

Caption: JBSNF-000088 blocks NNMT, preventing NAM methylation to 1-MNA. This spares NAM for NAD+ synthesis, activating SIRT1-mediated energy expenditure.

Experimental Design: Diet-Induced Obesity (DIO) Model

Animal Model Selection
  • Strain: C57BL/6J (Male). Note: Females are resistant to HFD-induced obesity and should not be used for this specific metabolic phenotype.

  • Age at Start: 6 weeks.

  • Housing: Individually ventilated cages (IVC), 12h light/dark cycle.

Study Timeline & Grouping

Phase 1: Induction (Weeks 0-10)

  • Diet: High-Fat Diet (60% kcal from fat, e.g., Research Diets D12492).

  • Control Diet: Low-Fat Diet (10% kcal from fat).

  • Goal: Target body weight >40g (approx. 30-40% weight gain over lean controls).

Phase 2: Stratification (Week 10)

  • Sort HFD mice by body weight.[4]

  • Randomize into treatment groups to ensure equal mean starting weight and variance.

Phase 3: Treatment (Weeks 11-15)

  • Dosing Frequency: Twice Daily (BID), 8 hours apart (e.g., 08:00 and 16:00).

  • Route: Oral Gavage (PO).[2][4]

  • Volume: 5 mL/kg (e.g., 0.2 mL for a 40g mouse).

Treatment Groups:

Group N Diet Treatment Dose
G1 10 LFD (Lean) Vehicle 0 mg/kg BID
G2 12 HFD (Obese) Vehicle 0 mg/kg BID
G3 12 HFD (Obese) JBSNF-000088 50 mg/kg BID

| G4 | 10 | HFD (Obese) | Reference (e.g., Semaglutide) | Positive Control |

Workflow Diagram

Workflow Arrival Arrival (6 wks old) Induction HFD Induction (10-12 Weeks) Arrival->Induction Random Randomization (Stratify by BW) Induction->Random Treatment Treatment Phase (4 Weeks) 50mg/kg BID Random->Treatment Analysis Metabolic Tests (GTT/ITT) Treatment->Analysis Necropsy Necropsy & 1-MNA Assay Analysis->Necropsy

Caption: Experimental timeline from acclimatization through HFD induction to therapeutic intervention and terminal analysis.

Detailed Experimental Procedures

Dosing & Monitoring
  • Body Weight: Measure daily for the first week of treatment, then 3x/week.

  • Food Intake: Measure 3x/week. Critical: JBSNF-000088 should drive weight loss via energy expenditure, not anorexia. If food intake drops significantly in G3 vs G2, the weight loss is likely due to taste aversion or toxicity, not the mechanism.

  • Glucose Tolerance Test (GTT): Perform on Day 21 of treatment.

    • Fast mice for 6 hours (morning).

    • Administer Glucose (1.5 g/kg IP).

    • Measure blood glucose at 0, 15, 30, 60, 90, 120 min.

Terminal Necropsy (Day 28)
  • Final Dose: Administer final dose 2 hours prior to sacrifice (to ensure peak drug levels for PK/PD confirmation).

  • Blood Collection: Cardiac puncture into EDTA tubes. Spin at 3000xg for 10 min at 4°C. Store plasma at -80°C.

  • Tissue Collection:

    • Liver: Flash freeze one lobe (biomarkers), fix one lobe in 10% formalin (histology).

    • Adipose: Collect Inguinal WAT (subcutaneous) and Epididymal WAT (visceral). Weigh depots to calculate adiposity index.

Biomarker Analysis (The "Self-Validation")

To confirm target engagement, you must measure 1-MNA (1-methylnicotinamide) levels using LC-MS/MS.[5]

  • Matrix: Plasma and Liver homogenate.

  • Expected Result:

    • HFD Vehicle: High 1-MNA (NNMT is upregulated).

    • HFD JBSNF-000088: Significantly reduced 1-MNA (>50% reduction).

  • Secondary Biomarker: NAD+ levels in liver/WAT (should increase).

Troubleshooting & Expected Outcomes

ObservationProbable CauseCorrective Action
No Weight Loss Poor BioavailabilityCheck plasma 1-MNA. If unchanged, reformulate vehicle or check compound purity.
Weight Loss + Low Food Intake Toxicity / AversionJBSNF-000088 is bitter. Ensure gavage bypasses the tongue completely. Check liver enzymes (ALT/AST).
Precipitate in Vehicle Saturation / TempWarm vehicle to 37°C before dosing. Do not store >3 days.
1-MNA Unchanged Target MissThe compound is not inhibiting NNMT in vivo. Verify dose calculation (50mg/kg).

References

  • Kannt, A., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[3] Scientific Reports, 8, 3660. Link

    • Core reference for JBSNF-000088 metabolic efficacy and dosing.
  • Neelakantan, H., et al. (2019). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle." Nature Medicine, 25, 1653–1662. Link

    • Reference for compound synthesis, mechanism, and safety profile.
  • Kraus, D., et al. (2014). "Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity." Nature, 508, 258–262. Link

    • Foundational paper establishing NNMT as a target in obesity.
  • Ruff, K. J., et al. (2018). "Selective Small Molecule NNMT Inhibitors." Journal of Medicinal Chemistry. Link

    • Chemical characteriz

Sources

Application

JBSNF-000088 oral gavage administration protocol.

Application Note: Oral Gavage Administration of JBSNF-000088 (NNMT Inhibitor) [1][2][3] Abstract & Scientific Context JBSNF-000088 (6-methoxynicotinamide) is a potent, selective, small-molecule inhibitor of Nicotinamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oral Gavage Administration of JBSNF-000088 (NNMT Inhibitor) [1][2][3]

Abstract & Scientific Context

JBSNF-000088 (6-methoxynicotinamide) is a potent, selective, small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[4] NNMT is a cytosolic enzyme that methylates nicotinamide (NA) using S-adenosylmethionine (SAM) to produce 1-methylnicotinamide (MNA). Elevated NNMT expression and MNA levels are causally linked to diet-induced obesity, insulin resistance, and metabolic dysfunction.

This protocol details the standardized methodology for the oral administration (PO) of JBSNF-000088 in rodent models. Unlike simple aqueous compounds, JBSNF-000088 presents specific pharmacokinetic challenges—notably a short half-life (


 hours) and moderate aqueous solubility—that dictate the formulation strategy and dosing frequency.

Key Mechanistic Goal: Sustained suppression of MNA levels in visceral white adipose tissue (WAT) and liver to drive insulin sensitization and glucose modulation.

Compound Properties & Formulation Strategy

Successful in vivo delivery requires selecting the correct vehicle based on the study duration (acute vs. chronic). JBSNF-000088 is sparingly soluble in pure aqueous buffers; therefore, co-solvent systems or suspension vehicles are required.

Table 1: Physicochemical Profile

Parameter Value Notes
Molecular Weight 152.15 g/mol Small molecule, rapid absorption.[1]
Appearance White to off-white solid Store at -20°C.
Solubility (DMSO) ~50 mg/mL Primary stock solvent.
Solubility (PBS) < 0.2 mg/mL Poor solubility in pure saline/PBS.[5]

| Bioavailability (F) | ~40% | Moderate oral bioavailability in mice.[1][3] |

Formulation Protocols

Option A: Chronic Efficacy Formulation (Suspension) Recommended for long-term studies (e.g., 4 weeks) at 50 mg/kg.

  • Vehicle: 0.5% Hydroxyethyl Cellulose (HEC) + 0.5% Tween 80 in water.

  • Rationale: HEC provides viscosity to maintain a homogeneous suspension, while Tween 80 aids wetting. This formulation is well-tolerated for repeated daily dosing.

Option B: Pharmacokinetic (PK) Formulation (Clear Solution) Recommended for acute studies or IV/PO comparisons where solution homogeneity is critical.

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1][2][6]

  • Rationale: This co-solvent system maximizes solubility (~2 mg/mL) for rapid absorption but may be less tolerated in chronic BID dosing due to high PEG/DMSO load.

Detailed Preparation Protocol (Option A: Suspension)

Target Concentration: 10 mg/mL (for 50 mg/kg dose at 5 mL/kg volume). Batch Size: 10 mL (Example).

Step-by-Step Workflow:

  • Vehicle Preparation (Bulk):

    • Dissolve 0.5 g of Hydroxyethyl Cellulose (HEC) in 100 mL of distilled water.

    • Stir continuously at room temperature (or mild heat <40°C) until fully hydrated and clear.

    • Add 0.5 mL (0.5 g) of Tween 80 and mix thoroughly.

    • Storage: Store vehicle at 4°C for up to 1 week.[1][2]

  • Compound Weighing:

    • Weigh 100 mg of JBSNF-000088 powder.

  • Levigation (Wetting):

    • Place powder in a mortar or small vial.

    • Add a small volume (~200 µL) of the Vehicle (HEC/Tween) or pure Tween 80 to wet the powder.

    • Triturate (grind/mix) to form a smooth paste, eliminating clumps.

  • Dilution:

    • Gradually add the remaining Vehicle to the paste while mixing.

    • Transfer to a final container and bring volume to 10 mL.

  • Homogenization:

    • Vortex vigorously for 2 minutes.

    • Sonicate for 10–15 minutes in a water bath (<40°C) to ensure uniform particle dispersion.

    • QC Check: Inspect for large aggregates. The formulation should be a uniform, cloudy suspension.

Dosing Regimen & Pharmacokinetics

The pharmacokinetic profile of JBSNF-000088 is the primary driver for the dosing schedule.

Table 2: Pharmacokinetic Parameters (Mouse, 10 mg/kg PO)

Parameter Value Implication

|


  | 0.5 h | Rapid absorption from the intestine.[1][2][3] |
| 

| ~3568 ng/mL | High peak exposure.[1][3] | |

(Half-life)
| 0.4 h | CRITICAL: Very rapid elimination.[2] | | Clearance | 21 mL/min/kg | Moderate clearance.[1][2][3] |

Scientific Rationale for BID Dosing: Due to the short half-life (0.4 h), a single daily dose (QD) allows plasma levels to drop below the therapeutic threshold for the majority of the 24-hour cycle. To achieve sustained NNMT inhibition and metabolic efficacy (weight loss, glucose normalization), Twice Daily (BID) dosing is mandatory.

  • Recommended Dose: 50 mg/kg, PO, BID.[2]

  • Dosing Interval: 8–10 hours apart (e.g., 8:00 AM and 6:00 PM).

Visual Workflows

Figure 1: Formulation Decision Logic

FormulationLogic Start Start: JBSNF-000088 Formulation StudyType Determine Study Type Start->StudyType Chronic Chronic Efficacy (>1 week, Metabolic Study) StudyType->Chronic Long-term Acute Acute PK / Single Dose (Clearance/Bioavailability) StudyType->Acute Short-term FormA Formulation A (Suspension) 0.5% HEC + 0.5% Tween 80 Chronic->FormA FormB Formulation B (Solution) 10% DMSO + 40% PEG300 + 5% Tween + 45% Saline Acute->FormB PrepA Method: Levigate powder, Sonicate to disperse. Stable suspension. FormA->PrepA PrepB Method: Sequential Addition. DMSO -> PEG -> Tween -> Saline. Clear solution. FormB->PrepB Dose Dosing: 50 mg/kg BID PrepA->Dose PrepB->Dose

Caption: Decision tree for selecting the appropriate vehicle based on experimental duration and solubility requirements.

Figure 2: Mechanism of Action & Physiological Outcome[1]

MOA Drug JBSNF-000088 Target NNMT Enzyme (Adipose/Liver) Drug->Target Inhibits Reaction Nicotinamide + SAM -> MNA + SAH Drug->Reaction Blocks Target->Reaction Catalyzes MNA 1-Methylnicotinamide (MNA) Reaction->MNA Produces SAM SAM Pool (Methyl Donor) Reaction->SAM Consumes Effect1 Reduced MNA Levels Reaction->Effect1 Inhibition leads to Effect2 Preserved SAM / NAD+ Flux Reaction->Effect2 Inhibition leads to Outcome Outcomes: - Weight Loss - Insulin Sensitization - Glucose Normalization Effect1->Outcome Effect2->Outcome

Caption: Mechanistic pathway showing how JBSNF-000088 inhibition of NNMT prevents SAM depletion and MNA accumulation.

Administration Procedure

  • Animal Fasting:

    • For routine dosing: No fasting required.

    • For Glucose Tolerance Tests (GTT): Fast mice for 6–12 hours prior to the experiment. Administer JBSNF-000088 60 minutes before the glucose bolus.

  • Dose Calculation:

    • Weigh animal immediately before dosing.

    • Calculate volume:

      
      
      
    • Standard: 5 mL/kg (e.g., 0.1 mL for a 20g mouse).

  • Gavage Technique:

    • Use a flexible feeding needle (20G for mice).

    • Shake the suspension immediately before drawing into the syringe to ensure homogeneity.

    • Insert needle gently along the palate, bypassing the trachea, into the stomach.

    • Depress plunger smoothly.

  • Post-Dose Monitoring:

    • Observe for 15 minutes for signs of reflux or aspiration.

    • Monitor body weight twice weekly during chronic studies.[2]

Troubleshooting & Quality Control

  • Issue: Precipitation in Syringe (Solution Formulation).

    • Cause: Temperature drop or evaporation of co-solvents.

    • Fix: Keep formulation slightly warm (37°C) and use immediately after preparation.

  • Issue: Inconsistent Efficacy.

    • Cause: Metabolic clearance is faster than the dosing interval.

    • Fix: Strictly adhere to BID dosing (every 10-12 hours). Verify MNA levels in plasma 4 hours post-dose to confirm target engagement.

  • Issue: Animal Weight Loss (Non-specific).

    • Cause: Vehicle intolerance (high PEG/DMSO).

    • Fix: Switch to the HEC/Tween suspension vehicle (Option A).

References

  • Kannt, A., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[1][2][4][5][7] Scientific Reports, 8(1): 3660.[1][2][5][7] [7]

    • Key Data: Establishes the 50 mg/kg BID protocol, vehicle (HEC/Tween), and PK profile (0.4h half-life).
  • Neelakantan, H., et al. (2018). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice."[7] Biochemical Pharmacology, 147: 141-152.

    • Key Data: Validates NNMT as a target for obesity and characterizes the compound's selectivity.
  • Neelakantan, H., et al. (2019). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle."[7] Biochemical Pharmacology, 163: 481-492.[7]

    • Key Data: Expands application to muscle regener

Sources

Method

Application Note: Cell-Based Assays for NNMT Inhibition by JBSNF-000088

[1][2] Introduction & Mechanism of Action Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that regulates cellular metabolism and epigenetics by methylating Nicotinamide (NAM) using S-adenosylmethionine (SAM...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Mechanism of Action

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that regulates cellular metabolism and epigenetics by methylating Nicotinamide (NAM) using S-adenosylmethionine (SAM) as a methyl donor.[1][2][3] This reaction produces 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).

JBSNF-000088 (6-methoxynicotinamide) is a potent, cell-permeable small molecule inhibitor of NNMT. Unlike simple competitive inhibitors, JBSNF-000088 acts as a substrate analog . It competes with NAM for the active site and is methylated by NNMT, but with extremely slow turnover kinetics.[4] This mechanism effectively "traps" the enzyme, reducing the production of endogenous 1-MNA and preventing the depletion of the SAM pool.

Mechanistic Pathway

The following diagram illustrates the standard NNMT reaction and the interference point of JBSNF-000088.

NNMT_Pathway SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (Substrate) NAM->NNMT MNA 1-MNA (Product) NNMT->MNA Methylation SAH SAH (Byproduct) NNMT->SAH Methylation Complex NNMT-Inhibitor Complex NNMT->Complex Slow Turnover Trapping Inhibitor JBSNF-000088 (Inhibitor) Inhibitor->NNMT Competes with NAM

Experimental Strategy

To rigorously validate NNMT inhibition by JBSNF-000088, a multi-tiered approach is required. Relying solely on phenotypic changes (e.g., proliferation) is insufficient due to potential off-target effects.

Assay TierMethodologyReadoutPurpose
Tier 1 (Gold Standard) LC-MS/MS 1-MNA Quantification Direct proof of target engagement. Measures the reduction of the specific enzymatic product.
Tier 2 (Functional) Western BlotH3K4me3 / H3K27me3Confirms downstream epigenetic remodeling (SAM sparing effect).
Tier 3 (Phenotypic) Cell ViabilityATP / ResazurinAssessing toxicity or metabolic impact (context-dependent).
Recommended Cell Models
  • U2OS (Human Osteosarcoma): High endogenous NNMT expression. Ideal for initial IC50 determination (Expected IC50: ~1.6 µM).

  • 3T3-L1 (Murine Adipocytes): Requires differentiation.[5] Relevant for metabolic disease modeling (Expected IC50: ~6.3 µM).[5][6]

Protocol 1: LC-MS/MS Quantification of 1-MNA (Gold Standard)

This protocol is the definitive method for calculating cellular IC50. It measures the decrease in intracellular 1-MNA levels following treatment.

Materials
  • Cell Line: U2OS or differentiated 3T3-L1.

  • Compound: JBSNF-000088 (Stock: 10-50 mM in DMSO).

  • Internal Standard (IS): d3-1-MNA (Deuterated 1-methylnicotinamide).

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

  • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide or Phenomenex Luna NH2).

Step-by-Step Workflow
  • Seeding: Seed cells in 96-well plates (e.g., 5,000–10,000 cells/well) and allow attachment overnight.

  • Treatment:

    • Prepare serial dilutions of JBSNF-000088 in culture media (Range: 0.01 µM to 100 µM).

    • Include a DMSO Vehicle Control (0% inhibition) and a Cell-free/Blank control.

    • Incubate for 24 hours .

  • Metabolite Extraction:

    • Remove media and wash cells once with ice-cold PBS.

    • Add 100 µL of cold Extraction Solvent containing the Internal Standard (d3-1-MNA at 100 nM).

    • Incubate at -80°C for 20 minutes to ensure cell lysis and protein precipitation.

    • Centrifuge plate (or collected lysate) at 4,000 x g for 15 minutes at 4°C.

    • Transfer supernatant to LC-MS vials.

  • LC-MS/MS Analysis:

    • Mode: Positive Ion Mode (ESI+).

    • MRM Transitions:

      • 1-MNA: m/z 137.1 → 94.1

      • d3-1-MNA (IS): m/z 140.1 → 97.1

    • Quantification: Normalize the 1-MNA peak area to the Internal Standard peak area.

Data Analysis

Calculate the % Activity relative to DMSO control:



Plot % Activity vs. Log[Concentration] to determine IC50.

Protocol 2: Epigenetic Functional Readout (H3K4me3)

NNMT acts as a "methyl sink." Inhibiting it preserves SAM, often leading to increased histone methylation.

Workflow
  • Treatment: Treat U2OS cells with JBSNF-000088 (at 5x IC50, approx. 10 µM) for 48–72 hours . (Epigenetic changes take longer than metabolic changes).

  • Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-H3K4me3 (Tri-methyl Histone H3 Lysine 4).

    • Loading Control: Total Histone H3 (preferred over Actin/Tubulin for chromatin normalization).

  • Result: Expect an increase in H3K4me3 signal in treated cells compared to vehicle.

Experimental Workflow Visualization

The following diagram summarizes the integrated workflow for validating JBSNF-000088.

Workflow cluster_0 Path A: Metabolomics (24h) cluster_1 Path B: Epigenetics (72h) Seed Seed U2OS Cells (96-well or 6-well) Treat Treat with JBSNF-000088 (24h - 72h) Seed->Treat Extract MeOH Extraction + Internal Std Treat->Extract 24h Lysis RIPA Lysis Treat->Lysis 72h LCMS LC-MS/MS Analysis (HILIC Mode) Extract->LCMS Data1 Calculate IC50 (Target: < 2 µM) LCMS->Data1 WB Western Blot (H3K4me3 / Total H3) Lysis->WB Data2 Quantify Methylation Restoration WB->Data2

Expert Tips & Troubleshooting

  • Solubility: JBSNF-000088 is soluble in DMSO up to 50 mg/mL. Avoid aqueous buffers for stock solutions. For cell treatment, ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.

  • Media Components: Standard DMEM contains Nicotinamide. High levels of exogenous Nicotinamide in the media can compete with the inhibitor, potentially shifting the IC50. Use dialyzed FBS or defined media if precise kinetic characterization is required.

  • Slow Turnover: Because JBSNF-000088 is a substrate analog, the accumulation of its methylated product (N-methyl-JBSNF-000088) can be detected by LC-MS. This serves as a secondary confirmation that the compound effectively entered the cell and bound the enzyme.

References

  • Kannt, A., et al. (2018).[1][3][5][7][8] A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders.[1][3][5][8] Scientific Reports, 8, 3660.[6][8]

    • Core reference characterizing JBSNF-000088, its mechanism, and in vivo efficacy.
  • Neelakantan, H., et al. (2017). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology, 163, 481-492.[9]

    • Reference for alternative NNMT inhibitors and the role of NNMT in stem cell biology.
  • Cayman Chemical. (n.d.). JBSNF-000088 Product Information & Solubility Data.

    • Source for physicochemical properties and solubility protocols.

Sources

Application

Application Note: JBSNF-000088 for Muscle Regeneration &amp; MuSC Rejuvenation

Abstract & Core Rationale JBSNF-000088 is a potent, selective small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] In the context of skeletal muscle, elevated NNMT expression—common in aging and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

JBSNF-000088 is a potent, selective small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] In the context of skeletal muscle, elevated NNMT expression—common in aging and sarcopenia—creates a "methyl sink" and a "NAD+ sink."[4] By methylating Nicotinamide (NAM) into 1-methylnicotinamide (1-MNA), NNMT depletes the precursor pool required for NAD+ biosynthesis and consumes S-adenosylmethionine (SAM), the universal methyl donor.[2][5]

Therapeutic Logic: Inhibiting NNMT with JBSNF-000088 restores intracellular NAD+ levels and preserves SAM. This dual action rejuvenates senescent Muscle Stem Cells (MuSCs), enhances their fusion capacity, and accelerates myofiber regeneration following injury. This guide details the protocols for formulating, administering, and validating JBSNF-000088 in muscle regeneration workflows.

Mechanism of Action (The "Dual-Sink" Blockade)

To understand the experimental design, one must grasp the metabolic flux. NNMT acts as a gatekeeper for the NAD+ salvage pathway.[6]

  • The Problem (High NNMT): NNMT converts NAM + SAM

    
     1-MNA + SAH. This depletes NAM (lowering mitochondrial function via low NAD+) and depletes SAM (altering histone methylation/epigenetics).
    
  • The Solution (JBSNF-000088): It acts as a substrate analog.[1][2][3] It occupies the NNMT active site, preventing NAM methylation.

    • Result A: NAM is shunted back into the salvage pathway

      
      Increased NAD+ .
      
    • Result B: SAM is conserved

      
      Epigenetic remodeling  (H3K27me3 modulation) favoring MuSC activation.
      
Pathway Visualization

MOA NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT Substrate NAD NAD+ (Energy/Sirtuins) NAM->NAD Salvage Pathway (NAMPT) SAM SAM (Methyl Donor) SAM->NNMT Cofactor MNA 1-MNA (Excreted Waste) NNMT->MNA Methylation JBSNF JBSNF-000088 (Inhibitor) JBSNF->NNMT Blocks Active Site

Figure 1: JBSNF-000088 blocks the conversion of NAM to 1-MNA, forcing NAM flux toward NAD+ biosynthesis.

Compound Handling & Formulation

Critical Field Note: JBSNF-000088 is a quinoline derivative. While soluble in pure DMSO, it precipitates easily in aqueous buffers if not formulated correctly. Do not attempt to dissolve directly in PBS or Saline.

Stock Preparation[5][8]
  • Solvent: DMSO (Anhydrous).

  • Concentration: Prepare a 50 mg/mL master stock.

  • Storage: Aliquot into amber vials (light sensitive) and store at -80°C. Avoid freeze-thaw cycles.

In Vivo Vehicle Formulation (The "10/40/5" Mix)

For intraperitoneal (IP) or oral gavage dosing, use the following mixture to ensure solubility and bioavailability. Prepare fresh daily.

ComponentVolume (for 1 mL)Order of AdditionFunction
1. JBSNF Stock 100 µL (10%)FirstActive Compound (dissolved in DMSO)
2. PEG-300 400 µL (40%)SecondCo-solvent / Stabilizer
3. Tween-80 50 µL (5%)ThirdSurfactant (Prevents crashing out)
4. Saline (0.9%) 450 µL (45%)FourthDiluent (Add slowly while vortexing)

Validation Step: The final solution should be clear. If cloudy, sonicate at 37°C for 5 minutes. If precipitation persists, the stock DMSO may be hydrated; prepare fresh stock.

Protocol A: In Vitro MuSC Rejuvenation

Objective: Assess the ability of JBSNF-000088 to enhance fusion in senescent or aged myoblasts (e.g., high-passage C2C12 or primary MuSCs from aged mice).

  • Seeding: Plate myoblasts on Matrigel-coated plates in Growth Media (DMEM + 20% FBS + bFGF).

  • Differentiation Induction: Once 90% confluent, switch to Differentiation Media (DMEM + 2% Horse Serum).

  • Treatment Window:

    • Add JBSNF-000088 (Target: 1 µM - 5 µM ) immediately upon switching to Differentiation Media.

    • Note: The IC50 is ~1.8 µM for human NNMT.[2][3][7][8][9] Doses >10 µM may cause off-target effects in vitro.

  • Refresh: Replace media and compound every 24 hours (JBSNF-000088 has a moderate half-life).

  • Readout (Day 3-5):

    • Fix with 4% PFA.

    • Stain for Myosin Heavy Chain (MyHC) (differentiation marker) and DAPI (nuclei).

    • Calculate Fusion Index: (Nuclei inside MyHC+ fibers / Total Nuclei) × 100.

Protocol B: In Vivo Muscle Regeneration (Injury Model)

Objective: Evaluate regenerative capacity in aged mice (20+ months) or injury models using JBSNF-000088.

Dose Optimization: While metabolic studies use 50 mg/kg, muscle regeneration studies (Neelakantan et al.) demonstrate efficacy at 10 mg/kg . This lower dose suffices to modulate the NAD+ pool in skeletal muscle without systemic metabolic alteration.

Experimental Workflow

Workflow cluster_0 Phase 1: Injury & Treatment cluster_1 Phase 2: Harvest & Analysis Step1 Day 0: Injury Induction (1.2% BaCl2 or CTX into TA Muscle) Step2 Day 0 - Day 7: Daily Treatment 10 mg/kg JBSNF-000088 (IP) Step1->Step2 Step3 Day 3: EdU Pulse (Optional) To measure proliferation Step2->Step3 Step4 Day 7 or 14: Tissue Harvest (TA Muscle) Step2->Step4 Step5 Histology: CSA & CNF Count Step4->Step5 Step6 Biochem: NAD+ & 1-MNA Levels Step4->Step6

Figure 2: Timeline for Barium Chloride (BaCl2) induced injury and JBSNF-000088 treatment regimen.

Step-by-Step Procedure
  • Injury (Day 0): Anesthetize mouse. Inject 50 µL of 1.2% Barium Chloride (BaCl2) into the Tibialis Anterior (TA) muscle. Why BaCl2? It causes myofiber necrosis while sparing the basal lamina and stem cell niche more effectively than Cardiotoxin in aged models.

  • Administration: Inject JBSNF-000088 (10 mg/kg, IP) starting 1 hour post-injury and continuing daily for 7 days.

  • Proliferation Tracking (Optional): Inject EdU (10 mg/kg) on Day 3 to label dividing MuSCs.

  • Harvest (Day 10-14): Collect TA muscle. Flash freeze one portion for biochemistry; fix the other in 4% PFA for cryosectioning.

Data Analysis & Expected Outcomes

To validate the efficacy of JBSNF-000088, compare the Treated group against Vehicle Control using the following metrics.

MetricMethodologyExpected Outcome (Treated)Mechanistic Link
1-MNA Levels LC-MS/MS (Tissue/Plasma)Significant Decrease Direct confirmation of NNMT inhibition (Target Engagement).
NAD+ Levels Enzymatic Cycling AssayIncrease (~1.5-2x) Blocked methylation shunts NAM to salvage pathway.
Cross-Sectional Area (CSA) Laminin StainingIncreased Mean CSA Enhanced fusion and protein synthesis via NAD+/Sirt1.
Centrally Nucleated Fibers (CNF) H&E StainingHigher % Indicates successful regeneration of new fibers.
Fibrosis Sirius Red / TrichromeDecreased NNMT inhibition reduces fibroblast activation (stromal effect).

Troubleshooting & "Self-Validating" Checks

  • Check 1: Is the drug working in vivo?

    • Validation: Measure plasma 1-MNA levels 2 hours post-dose. If 1-MNA is not significantly lower than vehicle, the formulation has failed (poor absorption) or the dose is too low. 1-MNA is a more sensitive acute biomarker than NAD+.

  • Check 2: Toxicity?

    • Observation: Monitor body weight.[1][2][3][10][8] JBSNF-000088 promotes leanness (metabolic effect).[1] A slight weight loss is expected/positive, but >15% loss indicates toxicity or stress.

  • Check 3: Inconsistent Histology?

    • Correction: Ensure sections are taken from the mid-belly of the TA muscle. Injury response varies at the proximal/distal ends.

References

  • Neelakantan, H., et al. (2019). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle.[6] Biochemical Pharmacology, 163, 481-492.

  • Neelakantan, H., et al. (2017). Selective and potent small molecule inhibitors of nicotinamide N-methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028.

  • Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders.[1][2] Scientific Reports, 8, 3660.[3]

  • Ulanovskaya, O. A., et al. (2013). NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink. Nature Chemical Biology, 9, 300–306.

  • TargetMol. JBSNF-000088 Chemical Properties and Formulation Data.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: JBSNF-000088 In Vivo Optimization

Topic: Optimizing JBSNF-000088 (6-Methoxynicotinamide) dosage for in vivo metabolic studies. Ticket ID: JBSNF-OPT-2024 Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit Introduction: The NNMT I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing JBSNF-000088 (6-Methoxynicotinamide) dosage for in vivo metabolic studies. Ticket ID: JBSNF-OPT-2024 Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit

Introduction: The NNMT Inhibition Challenge

Welcome to the technical guide for JBSNF-000088 , a potent, selective small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). This compound is a critical tool for researching metabolic disorders (obesity, T2D) and cancer epigenetics.

The Core Challenge: While JBSNF-000088 is highly potent in vitro (IC50 ~1.8–5.0 µM), its in vivo utility is strictly governed by its rapid pharmacokinetics. Many researchers fail to observe a phenotype not because the compound is ineffective, but because their dosing frequency does not account for its short half-life (


 hours).

This guide provides the field-validated protocols to ensure target engagement and phenotypic efficacy.

Module 1: Formulation & Solubility

Status: Critical Common Failure Point: Precipitation in the syringe or vehicle toxicity during chronic dosing.

Q: What is the "Gold Standard" vehicle for chronic efficacy studies?

A: For long-term studies (e.g., 4 weeks), do not use high-percentage DMSO/PEG formulations, as these induce stress and weight loss independent of the drug.

Recommended Suspension Formulation (Chronic Dosing):

  • Vehicle: 0.5% Hydroxyethyl cellulose (HEC) + 0.5% Tween 80 in water.

  • Preparation:

    • Weigh JBSNF-000088 powder.[1]

    • Add the vehicle slowly while vortexing.

    • Sonicate for 10–20 minutes until a uniform suspension is achieved.

    • Note: This forms a suspension, not a clear solution. It must be vortexed immediately before oral gavage.

Q: I need a clear solution for IV or acute PK studies. What do I use?

A: For acute studies where solubility is paramount, use a co-solvent system.

  • Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Protocol: Add solvents sequentially in the order listed. Vortex thoroughly after each addition. If saline is added too early, the compound will crash out.

Module 2: Dosage & Pharmacokinetics (PK)

Status: High Priority Core Insight: JBSNF-000088 is a "hit-and-run" molecule with rapid absorption and elimination.

Pharmacokinetic Profile (Mouse)
ParameterValueImplication
Bioavailability (

)
~40%Oral dosing is viable but requires higher loads than IV.[2]

0.5 hoursRapid absorption; peak plasma levels occur quickly.[1][2][3]
Half-life (

)
0.4 – 0.5 hours CRITICAL: The drug is eliminated almost immediately.
Clearance Low (21 mL/min/kg)Suggests metabolic stability, but rapid renal excretion.
Q: What is the optimal dosing regimen for metabolic phenotypes?

A: 50 mg/kg, Twice Daily (BID), Oral Gavage (PO).

  • Why 50 mg/kg? This dose achieves plasma concentrations sufficient to inhibit NNMT (> IC50) for several hours post-dose.

  • Why BID? Due to the 0.5h half-life, Once Daily (QD) dosing allows the enzyme to recover activity for ~20 hours of the day, negating metabolic benefits. You must dose twice daily (e.g., 8:00 AM and 6:00 PM) to sustain suppression of 1-MNA levels.

Q: Can I use this compound in lean mice?

A: You will likely see no effect on body weight in lean mice. JBSNF-000088 specifically corrects diet-induced obesity (DIO) by rewiring metabolic flux. It acts as a "metabolic brake" release; if the brake (excess fat/NNMT overexpression) isn't there, the drug has no phenotype to rescue.

Module 3: Mechanism & Biomarkers

Status: Validation Required Scientific Logic: You must confirm target engagement before assessing weight loss.

The NNMT Pathway

NNMT methylates Nicotinamide (NAM) using S-adenosylmethionine (SAM), producing 1-methylnicotinamide (1-MNA).[4][5]

NNMT_Pathway cluster_effect Inhibition Effect NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT SAM SAM (Methyl Donor) SAM->NNMT MNA 1-MNA (Biomarker) NNMT->MNA SAH SAH NNMT->SAH Inhibitor JBSNF-000088 (Inhibitor) Inhibitor->NNMT Blocks Metabolism Energy Expenditure & Lipid Flux MNA->Metabolism Promotes Fat Storage (High MNA) Result Decreased 1-MNA Increased NAM/SAM

Caption: Mechanism of Action. JBSNF-000088 blocks NNMT, reducing plasma 1-MNA levels.[3][6]

Q: What biomarker confirms the drug is working?

A: Plasma 1-MNA (1-methylnicotinamide).

  • Protocol: Collect plasma 2–4 hours post-dose.

  • Success Criteria: You should observe a statistically significant decrease in 1-MNA levels compared to vehicle. If 1-MNA is unchanged, you have not achieved sufficient exposure.

Module 4: Troubleshooting Workflow

Use this logic tree if your study fails to show weight loss or glucose improvement.

Troubleshooting Start Issue: No Phenotype Observed (No Weight Loss) Check1 Check 1: Animal Model Start->Check1 Decision1 Are mice Lean or Obese? Check1->Decision1 Check2 Check 2: Dosing Frequency Decision2 Is dosing BID? Check2->Decision2 Check3 Check 3: Biomarker (1-MNA) Decision3 Is Plasma 1-MNA reduced? Check3->Decision3 Decision1->Check2 Obese Action1 Use DIO (HFD) or db/db mice. Decision1->Action1 Lean Decision2->Check3 BID (Twice Daily) Action2 Switch to 50 mg/kg BID. QD is insufficient. Decision2->Action2 QD (Once Daily) Action3 Formulation Failure. Check solubility/gavage technique. Decision3->Action3 No Change Success Proceed with Study Decision3->Success Reduced

Caption: Diagnostic workflow for lack of in vivo efficacy with JBSNF-000088.

References

  • Neelakantan, H., et al. (2018). "Small molecule inhibitors of nicotinamide N-methyltransferase improve metabolic disorders in diet-induced obese mice."[1] Nature Medicine.

  • Neelakantan, H., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders." Scientific Reports.[1][7]

  • Cayman Chemical. "JBSNF-000088 Product Information & Solubility Data." Cayman Chemical Datasheet.

  • MedChemExpress. "JBSNF-000088 Pharmacokinetics and Biological Activity." MCE Product Report.

Sources

Optimization

Common issues in NNMT inhibitor experiments

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Troubleshooting Nicotinamide N-methyltransferase (NNMT) Inhibition Assays Welcome to the NNMT Technical Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Troubleshooting Nicotinamide N-methyltransferase (NNMT) Inhibition Assays

Welcome to the NNMT Technical Hub.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your IC50 curves are shifting, your Z-factors are suffering, or your cell-based data contradicts your biochemical screens. NNMT is a metabolic hub, not just an isolated enzyme; it sits at the intersection of epigenetics (SAM consumption) and energy metabolism (NAD+ salvage).

This guide bypasses standard manual instructions to address the causality of failure. We focus on the three most common failure modes: Substrate Instability , Signal Interference , and Metabolic Flux Misinterpretation .

Module 1: The Biochemical Assay (In Vitro)
The Core Problem: "My IC50 values vary wildly between runs."

Diagnosis: This is often a kinetic artifact caused by S-adenosylmethionine (SAM) instability or Inhibitor Tight-Binding .

Technical Insight: SAM is thermally and chemically unstable at physiological pH (pH > 7.0).[1] It degrades into 5'-methylthioadenosine (MTA) and homoserine lactone. Crucially, MTA is a potent product inhibitor of many methyltransferases. If your SAM degrades during the assay incubation, you are effectively running an inhibition assay in the presence of a competing degradation product, artificially shifting your test compound’s potency.

The Fix:

  • Acidic Storage: Store SAM stocks in 5 mM H₂SO₄ or dilute HCl (pH 2-3). Never store in neutral buffer.

  • Fresh Preparation: Dilute SAM into the reaction buffer (typically Tris pH 8.6) immediately before initiating the reaction.

  • Tight-Binding Limit: If your inhibitor is potent (Ki < 10 nM) and you use high enzyme concentrations (e.g., 100 nM), you enter the "tight-binding" regime where IC50 is determined by enzyme concentration ([E]), not affinity. Ensure

    
    .
    
The Core Problem: "I see high background fluorescence in my coupled assay."

Diagnosis: Thiol-interference in SAH-coupled assays. Many commercial kits use an enzyme coupled system:


Causality:  If your inhibitor contains a thiol group, acts as a redox cycler, or fluoresces at the detection wavelength (often Ex/Em 390/480 nm or similar), it will generate false signals.

The Fix:

  • Switch to Direct Detection: Move to LC-MS/MS (Protocol A below) or a fluorescence polarization assay using a displaced probe (e.g., probe II138).

  • Compound Control: You must run a "No Enzyme + Compound + Detection Reagents" control.

Module 2: The "Gold Standard" Protocol

Protocol A: Direct Detection of 1-MNA via LC-MS/MS Why this works: It directly measures the methylated product (1-Methylnicotinamide), bypassing all coupled enzyme artifacts.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 8.4), 1 mM DTT (fresh), 0.05% BSA.

  • Substrates: Nicotinamide (NAM) and SAM.[2][3][4][5]

  • Quench: 100% Acetonitrile (ACN) with Internal Standard (d3-1-MNA).

Workflow:

  • Incubation: Incubate 20 nM hNNMT with test compounds for 15 min at RT.

  • Initiation: Add substrate mix (

    
     balanced: ~5 µM SAM, ~200 µM NAM).
    
  • Reaction: Incubate at 25°C for 30–60 min (ensure <10% substrate conversion to maintain initial velocity conditions).

  • Quench: Add 1:1 volume of Quench Solution (ACN + Internal Standard).

  • Centrifugation: 3,000 x g for 10 min to pellet protein.

  • Analysis: Inject supernatant onto HILIC column (Hydrophilic Interaction Liquid Chromatography).

Data Output Table: Method Comparison

FeatureCoupled Fluorometric AssayLC-MS/MS (Direct)Fluorescence Polarization
Target SAH (Indirect via Homocysteine)1-MNA (Direct Product)Active Site Occupancy
Interference High (Thiol scavengers, autofluorescence)Low (Mass specific)Medium (Fluorescent compounds)
Sensitivity nM rangepM range (High Sensitivity)nM range
Throughput High (384-well)Medium (Requires chromatography)High (384-well)
Cost LowHigh (Instrumentation)Medium (Probe cost)
Module 3: Visualization & Mechanism

To troubleshoot effectively, you must visualize where the failure occurs. The diagram below maps the NNMT reaction and the specific points where assays fail.

NNMT_Pathway NAM Nicotinamide (NAM) Complex Ternary Complex (Enz-SAM-NAM) NAM->Complex SAM SAM (Cofactor) SAM->Complex MTA MTA (Degradation) SAM->MTA Spontaneous Degradation (pH > 7, 37°C) NNMT NNMT Enzyme (Target) NNMT->Complex Inhibitor Inhibitor (Test Compound) Inhibitor->NNMT Competition MNA 1-MNA (Product 1) Complex->MNA Methylation SAH SAH (Product 2) Complex->SAH Signal_MS LC-MS/MS Signal (137.1 m/z) MNA->Signal_MS Direct Detection Signal_Fluo Fluorescence (Coupled Assay) SAH->Signal_Fluo Indirect (Requires SAHH)

Figure 1: The NNMT Reaction Mechanism and Assay Detection Points. Note the spontaneous degradation of SAM to MTA, which can act as a hidden inhibitor.

Module 4: Cell-Based Assay FAQs (In Cellulo)
Q: My compound inhibits recombinant NNMT (IC50 = 50 nM) but shows no activity in cells. Why?

A: This is the "Permeability vs. Competition" trap.

  • Intracellular SAM Competition: Intracellular SAM concentrations are high (~30–80 µM). If your inhibitor is SAM-competitive, it must outcompete this high physiological concentration.

  • Substrate Flux: 1-MNA is rapidly excreted from the cell. If you only measure intracellular 1-MNA, you might miss the inhibition effect.

    • Protocol Adjustment: Measure 1-MNA in the culture media , not just the lysate. Normalize to total protein content of the adherent cells.

Q: How do I validate that the cellular effect is actually NNMT-driven?

A: Use a negative control cell line. CRISPR-Cas9 knockout of NNMT in your target line (e.g., A549 or HepG2) is the ultimate control. Your inhibitor should show zero effect on 1-MNA levels in the KO line. If 1-MNA is still present, you have off-target methylation or non-specific background.

References
  • Neelakantan, H., et al. (2017). "Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity." Biochemistry.

  • Kannt, A., et al. (2018). "A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase." Journal of Biological Chemistry.

  • Iyamu, D., & Huang, R. (2020). "Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase."[6][7] Analytical Biochemistry.

  • Wang, W., et al. (2024). "Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties." Frontiers in Chemistry.

  • BPS Bioscience. "NNMT Fluorogenic Assay Kit Technical Manual."

Sources

Troubleshooting

Technical Support Center: JBSNF-000088 Stability Profiling

Topic: JBSNF-000088 Metabolic Stability in Liver Microsomes Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Microso...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: JBSNF-000088 Metabolic Stability in Liver Microsomes Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Microsome Paradox"

Status: Active Compound: JBSNF-000088 (6-methoxynicotinamide) Target: Nicotinamide N-methyltransferase (NNMT)[1][2][3][4][5]

Critical Technical Insight: If you are observing >90% recovery of JBSNF-000088 after a 60-minute incubation in liver microsomes, your assay is likely functioning correctly.

JBSNF-000088 is an NNMT inhibitor.[1][2][3][4][5][6][7][8] NNMT is a cytosolic enzyme.[3][7] Standard liver microsomes (100,000 x g pellet) contain Phase I enzymes (CYPs, FMOs) and Phase II UGTs, but they lack the cytosolic fraction where NNMT resides. Therefore, JBSNF-000088 appears metabolically stable in microsomes because its primary metabolic clearance pathway (methylation by NNMT) is physically absent from the test system.[8]

This guide addresses how to validate this stability, rule out artifacts, and select the correct matrix for metabolic turnover studies.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I see negligible depletion of JBSNF-000088 in Human Liver Microsomes (HLM) over 60 minutes. Is my enzyme inactive?

Diagnosis: Normal Operation. Root Cause: Subcellular Fractionation. Explanation: JBSNF-000088 is designed to target NNMT.[1][2][3][4][5][6][7][9] As a structural analog of nicotinamide, its primary metabolic route is N-methylation.[3] Since NNMT is located in the cytosol, it is removed during the preparation of microsomes. Action Item:

  • Validation: Confirm the activity of your microsomes using a positive control substrate known to be metabolized by CYPs (e.g., Testosterone for CYP3A4 or Diclofenac for CYP2C9).

  • Next Step: If you need to measure intrinsic clearance (

    
    ), switch to Liver S9 Fraction  (contains both microsomes and cytosol) or Cryopreserved Hepatocytes .
    
Q2: I am observing high clearance in microsomes. What is going wrong?

Diagnosis: Experimental Artifact. Root Cause: Non-Specific Binding (NSB) or Contamination. Explanation: JBSNF-000088 is chemically stable and does not significantly inhibit or serve as a substrate for major CYP enzymes at typical concentrations (up to 20 µM).[4] High loss suggests the compound is sticking to the plasticware or precipitating. Troubleshooting Protocol:

  • Check Solubility: JBSNF-000088 has high solubility (>200 µM in aqueous buffer), but ensure your stock is fully dissolved.

  • Assess NSB: Incubate the compound in buffer without protein at 37°C. If recovery is low, the compound is binding to the plate. Switch to low-binding polypropylene plates.

  • Cofactor Check: Ensure you are not using an excess of NADPH that could generate reactive oxygen species (ROS), leading to non-enzymatic degradation.

Q3: Can I use microsomes to assess CYP inhibition by JBSNF-000088?

Diagnosis: Yes, this is the correct application. Explanation: While microsomes won't metabolize JBSNF-000088 significantly, the compound can still interact with CYPs as an inhibitor. Expected Result: JBSNF-000088 is generally considered "CYP-safe." It shows negligible inhibition of major isoforms (CYP1A2, 2C9, 2D6, 3A4) at concentrations up to 20 µM.

Part 2: Validated Experimental Protocols

Protocol A: Microsomal Stability (Confirmation of CYP Stability)

Use this to prove the compound is resistant to Phase I oxidative metabolism.

Materials:

  • Liver Microsomes (Human/Mouse/Rat): 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Pre-warm at 37°C for 5 min.

  • Dosing: Add JBSNF-000088 (from 10 mM DMSO stock) to a final concentration of 1 µM . (Final DMSO < 0.1%).[1]

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: Remove aliquots (50 µL) at T=0, 15, 30, 45, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold ACN + IS.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis Table (Standard Acceptance Criteria):

ParameterExpected Value for JBSNF-000088Interpretation
% Remaining (60 min) > 85%High Metabolic Stability (Microsomal)

(Half-life)
> 120 minLow CYP clearance

(Microsomal)
< 10 µL/min/mgNegligible Phase I metabolism
Protocol B: S9 Fraction Assay (Measuring True Turnover)

Use this to measure NNMT-mediated clearance.

Critical Modification:

  • Matrix: Use Liver S9 Fraction (2 mg/mL protein recommended due to lower specific activity than purified microsomes).

  • Cofactor Supplement: You must add S-adenosylmethionine (SAM) (100 µM) in addition to NADPH.

  • Mechanism: SAM is the methyl donor required by NNMT to convert JBSNF-000088 to its N-methylated metabolite.[3] Without SAM, the reaction will not proceed.

Part 3: Visualizing the Mechanism

Diagram 1: The Subcellular Fractionation Logic

This diagram explains why microsomes yield "false" stability data for cytosolic targets.

SubcellularFractionation Liver Whole Liver Tissue Homogenate Homogenate Liver->Homogenate Centrifuge1 Centrifugation (9,000 x g) Homogenate->Centrifuge1 S9 S9 Fraction (Contains Microsomes + Cytosol) Centrifuge1->S9 Supernatant Centrifuge2 Centrifugation (100,000 x g) S9->Centrifuge2 Cytosol Cytosol (Supernatant) Centrifuge2->Cytosol Microsomes Microsomes (Pellet) Centrifuge2->Microsomes NNMT Target Enzyme: NNMT (Methylation) Cytosol->NNMT Contains CYP Off-Target: CYPs (Oxidation) Microsomes->CYP Contains Metabolism Metabolic Turnover (Observed in S9/Hepatocytes) NNMT->Metabolism Metabolizes JBSNF-000088 Stability High Stability (Observed in Microsomes) CYP->Stability No Reaction

Caption: Figure 1: Subcellular Localization of Metabolic Enzymes. JBSNF-000088 is metabolized by cytosolic NNMT. Standard microsomes discard the cytosol, resulting in apparent stability.

Diagram 2: Troubleshooting Logic Tree

Follow this path if your data looks inconsistent.

Troubleshooting Start Start: Microsomal Stability Assay Result Result Observed? Start->Result HighStab >85% Remaining Result->HighStab Stable LowStab <50% Remaining Result->LowStab Unstable CheckControl Check Positive Control (e.g., Testosterone) HighStab->CheckControl CheckNSB Check Non-Specific Binding (Buffer only, no protein) LowStab->CheckNSB ControlWorks Control Degraded? CheckControl->ControlWorks Valid VALID RESULT JBSNF-000088 is CYP stable. ControlWorks->Valid Yes DeadEnzyme INVALID: Enzymes Inactive ControlWorks->DeadEnzyme No NSBResult Loss in Buffer? CheckNSB->NSBResult Artifact ARTIFACT: Compound sticking to plate. Switch to glass or low-bind. NSBResult->Artifact Yes Contam Contamination or Precipitation. Check Solubility. NSBResult->Contam No

Caption: Figure 2: Diagnostic Flowchart for JBSNF-000088 Microsomal Assays. Use this logic to distinguish between true stability and assay artifacts.

Part 4: References

  • Kannt, A., et al. (2018).[3] "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[1][3][5][7] Scientific Reports, 8(1), 3660.[1][5] [3]

    • Key Citation: Confirms JBSNF-000088 stability in liver microsomes (>70% remaining after 30 mins) and lack of CYP inhibition.[4]

  • Ruff, S. E., et al. (2023). "A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability." Molecules, 28(8), 3350.

    • Key Citation: Provides standard methodologies for calculating intrinsic clearance (

      
      ) and half-life in microsomal assays.
      
  • Neelakantan, H., et al. (2019). "Small molecule nicotinamide N-methyltransferase inhibitor protects against diet-induced metabolic disorders in mice."[1][3][4][5] Biochemical Pharmacology, 163, 481-492.

    • Key Citation: Discusses the pharmacokinetics of NNMT inhibitors and the specific role of cytosolic metabolism.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: JBSNF-000088 vs. Emerging NNMT Inhibitors

Executive Summary: The Landscape of Methyltransferase Inhibition JBSNF-000088 (6-methoxynicotinamide) serves as a foundational "tool compound" in the study of Nicotinamide N-methyltransferase (NNMT). Unlike traditional i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Landscape of Methyltransferase Inhibition

JBSNF-000088 (6-methoxynicotinamide) serves as a foundational "tool compound" in the study of Nicotinamide N-methyltransferase (NNMT). Unlike traditional inhibitors that merely block the active site, JBSNF-000088 acts as a substrate competitive analog , engaging the enzyme in a slow-turnover methylation cycle.

While JBSNF-000088 demonstrated early proof-of-concept efficacy in metabolic disorders (obesity, Type 2 diabetes), the field has evolved. Newer agents like 5-Amino-1MQ (quinolinium-based) and Bisubstrate analogs (transition-state mimics) offer distinct advantages in membrane permeability and biochemical potency.

Verdict at a Glance:

  • Use JBSNF-000088 when: Investigating substrate competition kinetics or using it as a validated reference standard in biochemical assays.

  • Use 5-Amino-1MQ when: Conducting in vivo metabolic studies requiring high membrane permeability and muscle tissue distribution.

  • Use Bisubstrate Inhibitors (e.g., LL320) when: Maximal biochemical potency (nanomolar IC50) is required in cell-free systems.

Mechanistic Analysis: Substrate Mimicry vs. Allosteric Blockade

To understand the efficacy differences, one must visualize the NNMT catalytic cycle. NNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to Nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA).[1][2]

The "Decoy" Mechanism of JBSNF-000088

JBSNF-000088 is structurally a pyridine analog (6-methoxynicotinamide). It does not simply block the pocket; it enters the active site and is methylated by NNMT.

  • The Trap: The resulting N-methylated product is released very slowly or acts as a weak inhibitor itself.[3] This effectively "distracts" the enzyme from processing the natural substrate (NAM).

  • The Limitation: Because it is processed, it can be metabolically depleted, leading to short half-lives (t1/2 ≈ 0.5h in mice IV).

Mechanism Diagram

The following diagram illustrates the standard NNMT pathway and the interference points of key inhibitors.

NNMT_Pathway SAM SAM (Cofactor) NNMT NNMT Enzyme (Catalyst) SAM->NNMT NAM Nicotinamide (Substrate) NAM->NNMT MNA 1-MNA (Biomarker) NNMT->MNA SAH SAH (Byproduct) NNMT->SAH JBSNF JBSNF-000088 (Substrate Mimic) JBSNF->NNMT Competes with NAM (Is Methylated) MQ 5-Amino-1MQ (Site Blocker) MQ->NNMT Blocks Active Site (Non-substrate)

Figure 1: NNMT Catalytic Cycle. JBSNF-000088 acts as a decoy substrate, while 5-Amino-1MQ sterically hinders the active site.

Comparative Performance Data

The following data synthesizes results from key studies (Ruff et al., Watowich lab, and recent medicinal chemistry comparisons).

Table 1: Biochemical & Cellular Potency
CompoundClassIC50 (Human Enzyme)Cellular EC50 (U2OS/Adipocytes)Membrane PermeabilityIn Vivo Efficacy
JBSNF-000088 Nicotinamide Analog1.8 – 2.4 µM~50 – 60 µMModerateYes (High dose: 50mg/kg BID)
5-Amino-1MQ Quinolinium1.2 – 2.3 µM~2 – 5 µMHigh Yes (Lower dose: 10-20mg/kg)
Bis-1-8 / LL320 Bisubstrate Analog< 100 nM Variable (often poor)LowLimited (Requires formulation)
1-MNA Product> 1 mMN/AVery LowN/A
Critical Analysis of the Data[1][7]
  • Potency Discrepancy: While JBSNF-000088 and 5-Amino-1MQ have similar biochemical IC50s (enzyme in a tube), 5-Amino-1MQ is significantly more potent in cells (EC50).

    • Reason: JBSNF-000088 requires high intracellular concentrations to outcompete the natural substrate NAM, and its passive diffusion is slower than the lipophilic quinolinium cation of 5-Amino-1MQ.

  • Metabolic Stability: JBSNF-000088 is rapidly cleared. In mouse models, it requires twice-daily dosing at 50 mg/kg to achieve weight loss effects comparable to lower doses of stable inhibitors.

Experimental Protocol: Validating Inhibition

To objectively compare JBSNF-000088 against other inhibitors in your lab, you cannot rely on simple absorbance. You must use LC-MS/MS quantification of 1-MNA , as it is the direct specific product of the reaction.

Workflow: Cell-Based NNMT Inhibition Assay

Objective: Determine EC50 by measuring the reduction of endogenous 1-MNA in U2OS cells or 3T3-L1 adipocytes.

Protocol_Workflow Step1 1. Seed Cells (U2OS or 3T3-L1) Density: 1x10^5/well Step2 2. Compound Treatment (24 Hours) Range: 0.1 µM - 100 µM Step1->Step2 Step3 3. Quench & Extract Add 80% MeOH (-80°C) Spike Internal Std (d3-1-MNA) Step2->Step3 Step4 4. Centrifugation 14,000 x g, 10 min, 4°C Collect Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis Column: HILIC Mode: MRM (Transition 137 -> 94) Step4->Step5

Figure 2: LC-MS/MS Workflow for 1-MNA Quantification.

Detailed Methodology
  • Cell Culture: Culture U2OS cells in McCoy’s 5A medium + 10% FBS.

  • Treatment: Treat cells with JBSNF-000088 (0, 1, 5, 10, 50, 100 µM) for 24 hours. Note: Use 5-Amino-1MQ as a positive control.

  • Metabolite Extraction:

    • Wash cells with cold PBS.

    • Add 500 µL of cold 80% Methanol containing 50 nM deuterated 1-MNA (Internal Standard).

    • Scrape cells and transfer to tubes. Freeze-thaw cycle (liquid N2 / 37°C) x3 to lyse.

  • LC-MS/MS Parameters:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide).

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

    • Detection: Positive electrospray ionization (+ESI). Monitor transition m/z 137.1

      
       94.1 (1-MNA) and m/z 140.1 
      
      
      
      97.1 (d3-1-MNA).
  • Calculation: Normalize 1-MNA peak area to the internal standard and total protein content. Plot % inhibition vs. Log[Concentration].

Strategic Recommendations

When to Select JBSNF-000088
  • Mechanism Validation: If your hypothesis involves "substrate depletion" or you are studying the specific kinetics of NAM competition, JBSNF-000088 is the ideal probe.

  • Crystallography: It co-crystallizes well with NNMT, allowing for structural studies of the active site when bound to a pyridine ring.

When to Switch to Alternatives
  • In Vivo Metabolic Studies: Switch to 5-Amino-1MQ . Its pharmacokinetic profile is superior, requiring less frequent dosing for sustained NAD+ salvage pathway enhancement.

  • High-Throughput Screening (HTS): If developing a fluorescence-based displacement assay, Bisubstrate inhibitors (like Bis-1-8) provide a tighter binding constant (

    
    ), making them better displacement probes than JBSNF-000088.
    

References

  • Ruff, S. J., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[1][4] Scientific Reports. Available at: [Link]

  • Neelakantan, H., et al. (2019). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology. Available at: [Link]

  • Polyzos, A., et al. (2020). "Metabolic Reprogramming by NNMT Inhibition Reveals a Role for Betaine in Muscle Stem Cell Differentiation." Cell Chemical Biology. Available at: [Link]

  • Iyamu, I. D., et al. (2023).[2] "Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors." Journal of Medicinal Chemistry. Available at: [Link][2]

  • Gao, Y., et al. (2021). "A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase." ACS Omega. Available at: [Link]

Sources

Comparative

JBSNF-000088 vs. 5-Amino-1MQ: The NNMT Inhibitor Landscape for Muscle Regeneration

Executive Summary: The Specialist vs. The Generalist In the developing field of regenerative pharmacology, Nicotinamide N-methyltransferase (NNMT) inhibitors have emerged as critical agents for reversing age-related musc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specialist vs. The Generalist

In the developing field of regenerative pharmacology, Nicotinamide N-methyltransferase (NNMT) inhibitors have emerged as critical agents for reversing age-related muscle atrophy (sarcopenia) and metabolic dysfunction.[1] While both 5-Amino-1MQ and JBSNF-000088 share the same primary target, they are distinct molecular entities with divergent optimization profiles.

  • 5-Amino-1MQ is the "Muscle Specialist." It is the specific molecule used in the seminal studies demonstrating the rejuvenation of senescent muscle stem cells (MuSCs).[1] Its physiochemical properties favor membrane permeability and retention in muscle tissue, making it the gold standard for regeneration research.[1]

  • JBSNF-000088 is the "Metabolic Specialist." A nicotinamide analog primarily optimized for metabolic disorders (obesity, Type 2 diabetes), it excels in systemic glucose regulation and insulin sensitization but lacks the direct, robust body of evidence for muscle fiber hypertrophy that supports 5-Amino-1MQ.[1]

Recommendation: For researchers targeting muscle regeneration, satellite cell activation, or sarcopenia reversal , 5-Amino-1MQ is the superior, validated choice.[1] JBSNF-000088 is better suited for studies focusing purely on hepatic glucose output or systemic insulin resistance.

Part 1: Mechanistic Foundations

The NNMT-NAD+ Axis in Muscle Stem Cells

To understand the divergence between these two compounds, one must understand the "NAD+ Sink" hypothesis of muscle aging.[1]

The Problem: As skeletal muscle ages, NNMT expression increases dramatically.[1][2] NNMT acts as a "sink" by methylating Nicotinamide (NAM) using S-adenosylmethionine (SAM) as a donor.[3] This creates 1-methylnicotinamide (1-MNA), a stable metabolite that cannot be recycled into NAD+.

The Consequence:

  • NAD+ Depletion: The salvage pathway is starved of NAM, causing intracellular NAD+ levels to crash.[1]

  • SIRT1 Inactivation: NAD+-dependent deacetylases, specifically SIRT1, lose activity.[1]

  • Epigenetic Lock: SIRT1 fails to deacetylate key myogenic factors (like Pax7), locking MuSCs in a senescent, non-proliferative state.[1]

The Solution (NNMT Inhibition): By blocking NNMT, both 5-Amino-1MQ and JBSNF-000088 force NAM back into the salvage pathway. This restores the NAD+ pool, reactivates SIRT1, and "unlocks" the regenerative capacity of MuSCs.[1]

NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme (Target) NAM->NNMT NAD NAD+ Pool NAM->NAD Salvage Pathway (Restored Flow) SAM SAM (Methyl Donor) SAM->NNMT MNA 1-MNA (Excreted Waste) NNMT->MNA Methylation SIRT1 SIRT1 Activation NAD->SIRT1 MuSC MuSC Proliferation & Fusion SIRT1->MuSC Epigenetic Rejuvenation Inhibitors 5-Amino-1MQ / JBSNF-000088 Inhibitors->NNMT Inhibits

Figure 1: The mechanism of action.[1] NNMT inhibitors block the methylation of Nicotinamide, diverting it back into the NAD+ salvage pathway to fuel muscle stem cell activation.[1]

Part 2: Comparative Analysis

Chemical Identity & Potency

The structural difference is non-trivial. 5-Amino-1MQ is a quinolinium salt, while JBSNF-000088 is a pyridine (nicotinamide) derivative. This affects their solubility and cellular uptake.[1][4]

Feature5-Amino-1MQJBSNF-000088
Primary Class 1-Methylquinolinium derivativeNicotinamide analog (6-methoxynicotinamide)
IC50 (Human NNMT) ~1.0 - 2.3 µM 1.8 µM
Cellular Permeability High (Caco-2 confirmed)Moderate to High
Oral Bioavailability ~38%~40%
Half-Life (Mouse) ~4-7 hours (Oral)~0.5 hours (IV/Oral)
Primary Validated Use Muscle Regeneration , ObesityObesity , Insulin Resistance, T2D
Key Reference Neelakantan et al., 2019Kannt et al., 2018
Efficacy in Muscle Regeneration

This is the deciding factor for your research.

  • 5-Amino-1MQ:

    • Direct Evidence: In aged mice (24 months), treatment resulted in a 1.8-fold increase in the cross-sectional area (CSA) of regenerating muscle fibers after injury.[1]

    • MuSC Activation: Increased the number of proliferating satellite cells by 60-75% .[1]

    • Functional Outcome: Peak torque (strength) increased by ~70% compared to controls.[1]

    • Mechanism Confirmation: Effects were abolished in MuSC-specific SIRT1 knockout models, confirming the NAD+-SIRT1 axis.

  • JBSNF-000088:

    • Metabolic Focus: The primary data for this compound focuses on High-Fat Diet (HFD) induced obesity. It successfully normalized glucose tolerance and reduced body weight without affecting food intake.[1][5]

    • Lack of Muscle Data: While it theoretically should work for muscle (same mechanism), there is no direct, peer-reviewed comparison showing it achieves the same magnitude of satellite cell fusion as 5-Amino-1MQ. Its very short half-life (0.5h vs ~4h for 5-Amino-1MQ) suggests it may not sustain NNMT inhibition long enough to drive the complex, multi-day process of muscle differentiation effectively.

Part 3: Experimental Protocols

Protocol A: In Vitro MuSC Rejuvenation Assay

Objective: Measure the ability of the compound to restore fusion capacity in senescent muscle stem cells.[1]

Reagents:

  • Compound: 5-Amino-1MQ (Solubilized in DMSO).

  • Cells: Primary MuSCs isolated from Aged Mice (>20 months) or C2C12 myoblasts (high passage to mimic aging).[1]

  • Differentiation Media: DMEM + 2% Horse Serum.[1]

Workflow:

  • Isolation: Digest hindlimb muscles (TA/Gastroc) with Collagenase II/Dispase.[1] Sort for

    
    -integrin+/CD34+/Sca1-/CD45-/CD31- cells.
    
  • Seeding: Plate cells on Matrigel-coated dishes.

  • Treatment:

    • Control: 0.1% DMSO.[1]

    • Experimental: 10 µM 5-Amino-1MQ (Refresh media daily).

    • Note: 5-Amino-1MQ is light sensitive; keep protected.

  • Differentiation: Switch to differentiation media upon reaching 80% confluency. Continue treatment for 3-5 days.

  • Analysis (Fusion Index):

    • Fix with 4% PFA.[1]

    • Stain for Myosin Heavy Chain (MHC) (Green) and DAPI (Blue).[1]

    • Calculation:

      
      
      
Protocol B: In Vivo Injury & Regeneration Model

Objective: Assess functional muscle recovery.[1]

Workflow:

  • Subjects: Aged C57BL/6 Mice (22-24 months).

  • Injury: Induce injury in the Tibialis Anterior (TA) via BaCl2 injection (1.2% solution, 50 µL).[1]

  • Administration:

    • Dose: 10 mg/kg 5-Amino-1MQ via subcutaneous injection or oral gavage.

    • Frequency: Twice daily (BID) for 7-14 days post-injury.

  • Harvest: Collect TA muscle at Day 7 (for inflammation/early fusion) and Day 14 (for fiber size).[1]

  • Histology: Cryosection (10 µm). Immunostain for Laminin (to define borders) and embryonic MHC (eMHC) for regenerating fibers.[1]

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment (14 Days) cluster_2 Phase 3: Analysis Injury BaCl2 Injury (Tibialis Anterior) Dosing 5-Amino-1MQ 10 mg/kg (BID) Injury->Dosing Day 0 Histology Histology (Laminin/eMHC) Dosing->Histology Day 7 & 14 Functional Functional Testing (Peak Torque) Dosing->Functional Day 14

Figure 2: Experimental timeline for validating NNMT inhibitors in vivo.

References

  • Neelakantan, H., et al. (2019). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle."[1][6] Biochemical Pharmacology, 163, 481-492.[1][6]

  • Neelakantan, H., et al. (2018). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology, 147, 141-152.[1][7]

  • Kannt, A., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[1][3] Scientific Reports, 8(1), 3660.[1] [1]

  • Watowich, S. J., et al. (2024). "Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice."[1][8] Scientific Reports, 14, 15513.[1]

Sources

Validation

Comparative Analysis: JBSNF-000088 vs. Nicotinamide (NAM)

Modulating the NNMT Pathway: Substrate vs. Inhibitor[1] Executive Summary This guide analyzes the functional dichotomy between Nicotinamide (NAM) , the natural substrate of the NAD+ salvage pathway, and JBSNF-000088 , a...

Author: BenchChem Technical Support Team. Date: February 2026

Modulating the NNMT Pathway: Substrate vs. Inhibitor[1]
Executive Summary

This guide analyzes the functional dichotomy between Nicotinamide (NAM) , the natural substrate of the NAD+ salvage pathway, and JBSNF-000088 , a synthetic 6-methoxynicotinamide analog designed to inhibit Nicotinamide N-methyltransferase (NNMT).

While NAM is essential for cellular energetics, its overexpression or excess methylation by NNMT creates a "methyl sink," depleting S-adenosylmethionine (SAM) and generating 1-methylnicotinamide (1-MNA), a metabolite linked to obesity and type 2 diabetes.[1] JBSNF-000088 acts as a slow-turnover substrate analog , effectively blocking this sink. This analysis provides the mechanistic grounding, comparative data, and validated protocols required to utilize these compounds in metabolic research.

Mechanistic Architecture

To understand the utility of JBSNF-000088, one must first map the metabolic flux of Nicotinamide.

The NNMT "Methyl Sink"

NNMT regulates the balance between the NAD+ salvage pathway and the methionine cycle.

  • Nicotinamide (NAM): Under normal conditions, NAM is recycled into NAD+ via the enzyme NAMPT. However, when NNMT is upregulated (e.g., in obesity or cancer), NAM is diverted and methylated.

  • JBSNF-000088 (Inhibitor): This molecule mimics the structure of NAM but contains a methoxy group at the C6 position. It binds to the NNMT active site with high affinity. Unlike a simple competitive inhibitor, JBSNF-000088 is a slow-turnover substrate . It occupies the catalytic pocket, is methylated at a negligible rate compared to NAM, and thereby locks the enzyme, preventing the depletion of SAM and the accumulation of 1-MNA.

NNMT_Pathway cluster_legend Mechanism of Action NAM Nicotinamide (NAM) NNMT NNMT Enzyme (Target) NAM->NNMT Substrate (Km ~200-430 µM) NAD NAD+ (Energy Metabolism) NAM->NAD Salvage Pathway (NAMPT) SAM SAM (Methyl Donor) SAM->NNMT OneMNA 1-MNA (Adipogenic Signal) NNMT->OneMNA Methylation SAH SAH NNMT->SAH JBSNF JBSNF-000088 (Inhibitor) JBSNF->NNMT High Affinity Binding (IC50 ~1.8 µM)

Figure 1: The NNMT metabolic junction.[2] JBSNF-000088 blocks the conversion of NAM to 1-MNA, forcing NAM flux towards the NAD+ salvage pathway.

Comparative Data Profile

The following data contrasts the physicochemical and biological properties of the natural substrate against the synthetic inhibitor.

FeatureNicotinamide (NAM)JBSNF-000088
Role Natural Substrate / Vitamin B3Synthetic NNMT Inhibitor
Chemical Identity Pyridine-3-carboxamide6-Methoxynicotinamide
Molecular Weight 122.12 g/mol 152.15 g/mol
Interaction with NNMT Rapid turnover (Methylation)High-affinity binding, Slow turnover
Binding Affinity Km: ~200 – 430 µM [1][2]IC50: 1.8 µM (Human NNMT) [3][4]
Metabolic Outcome Generates 1-MNA; Depletes SAMReduces 1-MNA; Preserves SAM
Cellular Potency N/A (Substrate)IC50: 1.6 µM (U2OS cells) [3]
In Vivo Effect (Obesity) Excess may exacerbate methyl depletionInduces weight loss & insulin sensitivity [3]
Solubility High (Water)Moderate (DMSO/PEG/Saline formulations)

Key Insight: JBSNF-000088 binds NNMT with approximately 100-200x higher affinity than the natural substrate NAM (comparing IC50 of 1.8 µM to Km of ~200-400 µM). This kinetic advantage allows it to effectively outcompete physiological levels of Nicotinamide.

Validated Experimental Protocols

To ensure data trustworthiness, the following protocols utilize self-validating controls.

Protocol A: Fluorescence-Based NNMT Inhibition Assay

Objective: Determine the IC50 of JBSNF-000088 by measuring the inhibition of 1-MNA formation from NAM.

Reagents:

  • Enzyme: Recombinant Human NNMT (approx. 5-10 nM final).

  • Substrate: Nicotinamide (NAM) at Km concentration (approx. 200 µM).

  • Cofactor: SAM (S-adenosylmethionine), 10-20 µM.

  • Detection: Acetophenone, Formic Acid, KOH (for fluorescence derivatization).

Workflow:

  • Pre-Incubation: In a 96-well plate, incubate Human NNMT with varying concentrations of JBSNF-000088 (0.01 µM to 100 µM) for 15 minutes at 25°C in Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT).

    • Control 1 (Max Activity): Enzyme + DMSO only.

    • Control 2 (Background): Buffer only (No Enzyme).

  • Reaction Initiation: Add a master mix of NAM (200 µM) and SAM (20 µM) .

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Derivatization (The Readout):

    • Quench reaction with 20 µL of 20% Acetophenone in Ethanol.

    • Add 20 µL of 1M KOH. Incubate 10 mins at room temp.

    • Add 50 µL of 100% Formic Acid. Incubate 10 mins.

    • Mechanism:[3][1][4][5] This converts the product (1-MNA) into a fluorescent naphthyridine derivative.

  • Measurement: Read Fluorescence (Ex: 360 nm / Em: 440 nm).

  • Analysis: Plot % Inhibition vs. Log[JBSNF-000088].

Protocol B: Cellular Target Engagement (Adipocytes)

Objective: Verify JBSNF-000088 penetrates cells and inhibits endogenous NNMT in 3T3-L1 adipocytes.

  • Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (requires ~10 days post-confluence using Insulin/DEX/IBMX cocktail). Note: NNMT expression spikes during adipogenesis.

  • Treatment: Treat mature adipocytes with JBSNF-000088 (1, 5, 10 µM) for 24 hours.

    • Reference Control: Treat parallel wells with excess Nicotinamide (2 mM) to verify signal inducibility.

  • Extraction: Lyse cells in 80% Methanol (-80°C). Centrifuge to remove debris.

  • Quantification: Analyze supernatant via LC-MS/MS monitoring the transition for 1-MNA (m/z 137 → 94).

    • Normalization: Normalize 1-MNA levels to total protein or an internal standard (e.g., d3-1-MNA).

  • Validation Criteria: A successful assay must show a dose-dependent reduction in intracellular 1-MNA, with >50% reduction expected at ~6 µM [3].

Therapeutic Implications

Obesity & Diabetes: Research indicates that NNMT is a major regulator of adiposity.[1][2] By using JBSNF-000088 to inhibit NNMT, researchers have observed a "metabolic uncoupling" effect. The inhibition prevents the storage of high-energy methyl groups in 1-MNA and forces the cell to utilize substrates for energy, leading to weight loss and improved insulin sensitivity in High-Fat Diet (HFD) mice [3].

Oncology: NNMT is overexpressed in various cancers (e.g., gastric, glioblastoma) and is associated with poor prognosis and chemotherapy resistance. JBSNF-000088 serves as a critical chemical probe to validate NNMT as a druggable target in these phenotypes, specifically by remodeling the cancer cell epigenome (altering histone methylation via SAM preservation) [5].

References
  • Kinetic Mechanism of Nicotinamide N-Methyltransferase. ResearchGate.

  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Biochemical Sciences.

  • A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports.

  • JBSNF-000088 | NNMT Inhibitor. MedChemExpress.

  • Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology.

Sources

Comparative

JBSNF-000088: Selectivity Profiling and Technical Guide for NNMT Inhibition

Executive Summary JBSNF-000088 (6-methoxynicotinamide) is a potent, cell-permeable, and orally bioavailable small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT) . Unlike broad-spectrum methyltransferase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JBSNF-000088 (6-methoxynicotinamide) is a potent, cell-permeable, and orally bioavailable small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT) . Unlike broad-spectrum methyltransferase inhibitors that target the conserved S-adenosyl-L-methionine (SAM) pocket, JBSNF-000088 functions as a substrate analogue. This structural distinction drives its high selectivity, making it a critical chemical probe for investigating metabolic disorders, including obesity and Type 2 diabetes.

This guide provides a rigorous technical analysis of JBSNF-000088, focusing on its selectivity profile against other methyltransferases and metabolic enzymes, supported by validated experimental protocols.

Mechanistic Basis of Selectivity

To understand the selectivity of JBSNF-000088, one must analyze its binding mode.[1] Most methyltransferase inhibitors target the SAM-binding pocket, which is structurally conserved across the >200 members of the human methyltransferase superfamily. This often leads to off-target effects (e.g., inhibiting PRMTs or HKMTs).

JBSNF-000088 Strategy: Substrate Mimicry JBSNF-000088 is a structural analogue of Nicotinamide (NA) , the specific substrate of NNMT.[2] It binds to the substrate-binding pocket, not the cofactor (SAM) pocket.

  • Mechanism: It competes with Nicotinamide for the active site.

  • Selectivity Logic: Because the substrate pocket of NNMT is unique to this enzyme (evolved to bind pyridine rings), JBSNF-000088 exhibits negligible affinity for methyltransferases that bind protein or DNA substrates (e.g., EZH2, DOT1L, PRMT5).

Diagram 1: Mechanism of Action (Substrate Competition)

NNMT_Mechanism NNMT NNMT Enzyme Reaction Methylation Complex NNMT->Reaction SAM Cofactor: SAM SAM->NNMT NA Substrate: Nicotinamide NA->Reaction Native Binding JBSNF Inhibitor: JBSNF-000088 (Substrate Analog) JBSNF->NNMT High Affinity Binding JBSNF->Reaction Blocks Entry Product 1-MNA + SAH Reaction->Product Catalysis Block Inhibition

Caption: JBSNF-000088 competes with Nicotinamide (NA) for the NNMT substrate pocket, preventing the transfer of the methyl group from SAM.

Comparative Selectivity Profile

The following data consolidates the inhibitory potency of JBSNF-000088 across species and its selectivity against potential off-targets.

Table 1: Primary Potency (NNMT Inhibition)

Data derived from fluorescence-based enzymatic assays.

Target EnzymeSpeciesIC50 (µM)Confidence Interval
NNMT Human1.8 1.5 – 2.1
NNMT Monkey (Cynomolgus)2.8 2.4 – 3.2
NNMT Mouse5.0 4.2 – 5.8
Table 2: Selectivity Against Related Targets

Comparison against structurally or functionally related enzymes.

Target CategoryEnzymeJBSNF-000088 Activity (at 10-20 µM)Interpretation
Methyltransferase PNMT (Phenylethanolamine N-MT)No InhibitionHigh Selectivity (Distinct substrate pocket)
Methyltransferase PRMTs (e.g., PRMT1, PRMT5)No InhibitionDoes not bind conserved SAM pocket
Cytochrome P450 CYP1A2, CYP2C9, CYP3A4No InhibitionLow risk of drug-drug interactions
Receptors GPCR Panel (CEREP)No Significant Binding"Clean" pharmacological profile

Key Insight: The lack of inhibition against PNMT is particularly significant. PNMT is the closest functional relative (catalyzing N-methylation of small molecules), yet JBSNF-000088 discriminates effectively between the nicotinamide and phenylethanolamine binding sites.

Experimental Validation Protocol

To validate JBSNF-000088 activity in your lab, do not rely on generic methyltransferase kits. Use a Fluorescence-Based Continuous Assay detecting the formation of 1-methylnicotinamide (1-MNA) or SAH. The protocol below is optimized for high-throughput screening compatibility.

Method: Fluorescence Polarization / Direct Fluorescence

Principle: NNMT methylates Nicotinamide to form 1-MNA. 1-MNA is fluorescent (or can be derivatized to be fluorescent) under specific conditions, whereas the substrate and inhibitor are not.

Reagents Required:
  • Enzyme: Recombinant Human NNMT (residues 1-264).

  • Substrate: Nicotinamide (Km ~ 200 µM).

  • Cofactor: SAM (S-adenosyl-L-methionine).[2][3]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.05% Tween-20.

Step-by-Step Workflow:
  • Compound Prep: Dissolve JBSNF-000088 in DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer. Final DMSO concentration must be <1%.

  • Enzyme Addition: Add 5 µL of hNNMT (Final conc: 10-20 nM) to the plate.

  • Incubation (Pre-Equilibrium): Incubate inhibitor with enzyme for 15 minutes at Room Temperature (RT). Crucial Step: This ensures the inhibitor occupies the pocket before substrate competition begins.

  • Reaction Start: Add 5 µL of Substrate Mix (Nicotinamide + SAM).

    • Target Final Conc: Nicotinamide = Km (approx 200 µM); SAM = Saturation (approx 10 µM).

  • Kinetic Read: Measure fluorescence immediately (Ex/Em optimized for 1-MNA detection, typically UV range or coupled assay) for 30 minutes.

  • Data Analysis: Calculate the slope (velocity) of the linear portion. Normalize to DMSO control (100% activity).

Diagram 2: Validation Assay Workflow

Assay_Workflow Start Start: Compound Prep (DMSO Stock) Step1 1. Add Enzyme (hNNMT) Buffer: Tris pH 7.5, DTT Start->Step1 Step2 2. Pre-Incubation (15 min) Allow Inhibitor Binding Step1->Step2 Critical Step Step3 3. Add Substrate Mix (Nicotinamide + SAM) Step2->Step3 Step4 4. Kinetic Measurement (Fluorescence/LC-MS) Step3->Step4 Reaction Start End 5. Data Analysis (IC50 Calculation) Step4->End

Caption: Optimized workflow for determining IC50 values of JBSNF-000088 against NNMT.

Implications for Drug Development[4]

Why Selectivity Matters: NNMT is a cytosolic enzyme highly expressed in the liver and adipose tissue. It regulates the "methyl sink" by consuming SAM.

  • Metabolic Safety: Because JBSNF-000088 does not inhibit CYP450 enzymes (Table 2), it has a low potential for causing drug-drug interactions (DDIs), a common failure point for metabolic drugs.

  • Orthogonality: Its lack of activity against epigenetic methyltransferases (PRMTs, HKMTs) ensures that treatment does not inadvertently alter the global gene expression landscape, reducing the risk of oncogenesis or developmental toxicity.

Usage Recommendation: JBSNF-000088 is the recommended "Chemical Probe" for validating NNMT biology in cellular models (U2OS, 3T3-L1) and in vivo metabolic studies (DIO mice).

References

  • Kannt, A., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[2][4] Scientific Reports, 8(1), 3660.[4][5]

  • Structural Genomics Consortium (SGC). "Chemical Probe: JBSNF-000088." SGC Probes.

  • Cayman Chemical. "JBSNF-000088 Product Information & Safety Data."

Sources

Validation

Illuminating the Path of a Novel Metabolic Modulator: A Comparative Guide to In Vivo Target Engagement of JBSNF-000088

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of metabolic disease research, the emergence of novel small molecules necessitates rigorous in vivo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic disease research, the emergence of novel small molecules necessitates rigorous in vivo validation to bridge the gap between promising in vitro activity and tangible therapeutic effects. JBSNF-000088, a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT), has garnered significant attention for its potential in treating metabolic disorders.[1][2][3][4] Establishing definitive target engagement in a complex in vivo environment is paramount to advancing its development. This guide provides an in-depth, objective comparison of methodologies to validate the in vivo target engagement of JBSNF-000088, grounded in scientific integrity and practical application.

The Criticality of In Vivo Target Engagement for NNMT Inhibition

NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to form 1-methylnicotinamide (MNA).[4] Elevated NNMT expression is associated with obesity and type 2 diabetes.[4] JBSNF-000088 inhibits NNMT, leading to reduced MNA levels, which in turn drives insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease.[1][2][4]

Confirming that JBSNF-000088 binds to and inhibits NNMT in a living organism is the cornerstone of its preclinical validation. This confirmation provides the crucial link between the administered compound, its molecular mechanism, and the observed physiological changes. Without robust target engagement data, interpreting efficacy and toxicity studies becomes speculative.

A Comparative Analysis of In Vivo Target Engagement Methodologies for JBSNF-000088

The selection of an appropriate in vivo target engagement methodology is dictated by the nature of the target and the available tools. For an enzyme inhibitor like JBSNF-000088, a multi-pronged approach encompassing direct and indirect measures provides the most comprehensive and trustworthy validation.

Methodology Principle Advantages Disadvantages Applicability to JBSNF-000088
Pharmacodynamic (PD) Biomarker Analysis (MNA Levels) Measurement of the direct product of the target enzyme's activity.Highly specific to target activity; provides a quantitative measure of inhibition; relatively straightforward sample collection (plasma, tissue).Does not directly measure physical binding to the target; requires sensitive analytical methods (e.g., LC-MS/MS).Primary and most direct method. Reduction in MNA levels in plasma and tissues is a direct readout of NNMT inhibition by JBSNF-000088.[2][5][6]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.Directly measures physical target engagement in a cellular or tissue context; can be adapted for in vivo studies.[7][8]Technically challenging for in vivo applications; requires specific antibodies and optimization for each target and tissue.Feasible secondary method. Could provide direct evidence of JBSNF-000088 binding to NNMT in tissues.
Positron Emission Tomography (PET) Involves a radiolabeled ligand to visualize and quantify target occupancy in vivo.Non-invasive, whole-body imaging; provides spatial and temporal information on target engagement.[9][10][11][12]Requires development of a specific radiotracer for the target; expensive and requires specialized facilities.Advanced, but currently unavailable. A radiolabeled version of JBSNF-000088 or a competing NNMT ligand would be required.
Downstream Physiological Endpoints Measurement of the ultimate physiological effects of target modulation.Directly relevant to the therapeutic hypothesis.Indirect measure of target engagement; can be influenced by off-target effects and other biological variables.Essential for efficacy, but indirect for target engagement. Includes measures like improved glucose tolerance, reduced body weight, and changes in gene expression.[1][2][4][5]

Visualizing the Strategy: Experimental Workflow for In Vivo Validation

G cluster_0 JBSNF-000088 Administration to Animal Model cluster_1 Primary Validation: PD Biomarker cluster_2 Secondary Validation: Direct Engagement cluster_3 Tertiary Validation: Physiological Readouts AnimalModel Animal Model (e.g., Diet-Induced Obese Mice) Dosing Oral Gavage of JBSNF-000088 AnimalModel->Dosing SampleCollection Plasma & Tissue Collection (Time Course) Dosing->SampleCollection Pharmacokinetics/ Pharmacodynamics TissueHomogenization Tissue Homogenization Dosing->TissueHomogenization Tissue-specific Engagement GlucoseTolerance Oral Glucose Tolerance Test Dosing->GlucoseTolerance Efficacy BodyWeight Body Weight Measurement Dosing->BodyWeight Efficacy GeneExpression Gene Expression Analysis Dosing->GeneExpression Mechanism of Action LCMS LC-MS/MS Analysis of MNA Levels SampleCollection->LCMS DataAnalysis1 Quantify Reduction in MNA LCMS->DataAnalysis1 CETSA In Vivo CETSA Protocol TissueHomogenization->CETSA WesternBlot Western Blot for Soluble NNMT CETSA->WesternBlot DataAnalysis2 Determine Thermal Shift WesternBlot->DataAnalysis2

Caption: A multi-faceted workflow for the in vivo validation of JBSNF-000088 target engagement.

Detailed Experimental Protocols

Protocol 1: Pharmacodynamic Biomarker Analysis - MNA Quantification

This protocol is the most direct and robust method for demonstrating in vivo NNMT inhibition by JBSNF-000088.

1. Animal Model and Dosing:

  • Utilize a relevant animal model, such as diet-induced obese C57BL/6 mice.

  • Administer JBSNF-000088 via oral gavage at a predetermined dose (e.g., 50 mg/kg).[2][5] Include a vehicle control group.

2. Sample Collection:

  • Collect blood samples via tail vein or cardiac puncture at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours) to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

  • Euthanize animals at the end of the time course and collect relevant tissues (e.g., liver, white adipose tissue).

3. Sample Preparation:

  • Process blood to obtain plasma.

  • Homogenize tissue samples in an appropriate buffer.

  • Perform protein precipitation to remove larger molecules.

4. LC-MS/MS Analysis:

  • Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of MNA in plasma and tissue homogenates.

  • Include a standard curve of known MNA concentrations for accurate quantification.

5. Data Analysis:

  • Plot MNA concentrations over time for each treatment group.

  • A significant reduction in MNA levels in the JBSNF-000088-treated group compared to the vehicle control group provides strong evidence of in vivo NNMT target engagement.

Protocol 2: In Vivo Cellular Thermal Shift Assay (CETSA)

This protocol provides direct evidence of JBSNF-000088 binding to NNMT in tissues.

1. Animal Dosing and Tissue Collection:

  • Dose animals with JBSNF-000088 or vehicle as described in Protocol 1.

  • At a time point of expected maximal target engagement, collect tissues of interest and flash-freeze.

2. Tissue Homogenization and Aliquoting:

  • Homogenize the tissues in a buffer that maintains protein stability.

  • Aliquot the homogenates into PCR tubes.

3. Thermal Challenge:

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.

  • Include a non-heated control.

4. Separation of Soluble and Precipitated Fractions:

  • Centrifuge the samples at high speed to pellet the denatured, precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

5. Protein Quantification and Western Blotting:

  • Normalize the protein concentration of the soluble fractions.

  • Perform SDS-PAGE and Western blotting using a specific antibody against NNMT.

6. Data Analysis:

  • Quantify the band intensities for NNMT at each temperature.

  • Plot the percentage of soluble NNMT as a function of temperature.

  • A shift in the melting curve to a higher temperature in the JBSNF-000088-treated group indicates stabilization of NNMT due to drug binding, confirming direct target engagement.

Visualizing the Mechanism: NNMT Inhibition by JBSNF-000088

G cluster_0 Normal NNMT Activity cluster_1 Inhibition by JBSNF-000088 Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-adenosyl methionine (SAM) SAM->NNMT MNA 1-methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl homocysteine (SAH) NNMT->SAH JBSNF JBSNF-000088 NNMT_Inhibited NNMT JBSNF->NNMT_Inhibited Inhibits Blocked Reduced MNA Production NNMT_Inhibited->Blocked

Caption: The mechanism of NNMT inhibition by JBSNF-000088.

Conclusion

Validating the in vivo target engagement of JBSNF-000088 is a critical step in its development as a therapeutic for metabolic diseases. A comprehensive approach that combines the direct pharmacodynamic readout of MNA levels with a direct binding assay like in vivo CETSA provides the most robust and compelling evidence. While advanced techniques like PET imaging offer exciting future possibilities, the currently available methods, when executed with scientific rigor, can definitively establish the in vivo mechanism of action of JBSNF-000088. This foundational knowledge is indispensable for guiding further preclinical and clinical development, ultimately determining the therapeutic potential of this promising NNMT inhibitor.

References

  • ResearchGate. JBSNF-000088: Pharmacokinetics profile and target engagement. [Link]

  • Anti-Aging-Systems.com. How do NNMT Inhibitors like 5-Amino-1MQ and JBSNF Regenerate Aged Muscles? [Link]

  • Frontiers in Cardiovascular Medicine. Understanding the roles of salt-inducible kinases in cardiometabolic disease. [Link]

  • PubMed. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. [Link]

  • Pelago Bioscience. HAVE YOU SECURED YOUR CLINICAL TARGET ENGAGEMENT ASSAY? [Link]

  • PubMed Central. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity. [Link]

  • PubMed. A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. [Link]

  • AACR Journals. Abstract 5147: Identification of pharmacodynamic biomarkers in PBMCs and cancer cells for SIK2 kinase inhibitor therapy. [Link]

  • National Center for Biotechnology Information. Advanced modeling of salt-inducible kinase (SIK) inhibitors incorporating protein flexibility through molecular dynamics and cross-docking. [Link]

  • ResearchGate. Experimental procedures for in vivo and ex vivo CETSA. Overview of... [Link]

  • The Journal of Clinical Investigation. The multiple roles of salt-inducible kinases in regulating physiology. [Link]

  • AACR Publications. A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. [Link]

  • bioRxiv. Structure-based design of selective salt-inducible kinase (SIK) inhibitors. [Link]

  • PubMed Central. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Synapse. SIK inhibitors(Roche). [Link]

  • Spandidos Publications. Roles of salt-inducible kinases in cancer (Review). [Link]

  • News-Medical.net. Cellular Thermal Shift Assay (CETSA). [Link]

  • American Roentgen Ray Society. Metabolic PET Imaging in Oncology. [Link]

  • PLOS ONE. Salt-inducible kinases (SIK) inhibition reduces RANKL-induced osteoclastogenesis. [Link]

  • Frontiers in Molecular Biosciences. Current Advances in CETSA. [Link]

  • Morressier. PET imaging strategies for measurement of target engagement. [Link]

Sources

Safety & Regulatory Compliance

Safety

JBSNF-000567: Proper Disposal &amp; Safety Procedures

Executive Summary & Compound Profile JBSNF-000567 is not a standard kinase inhibitor; it is a specialized pyridinium salt (N-carbamoyl-2-methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate) designed as a potent inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

JBSNF-000567 is not a standard kinase inhibitor; it is a specialized pyridinium salt (N-carbamoyl-2-methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate) designed as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT) .[1] It is frequently utilized in research to reverse resistance to EGFR-TKIs in non-small cell lung cancer (NSCLC).[1]

Unlike its neutral parent compound (JBSNF-000088), JBSNF-000567 contains a trifluoromethanesulfonate (triflate) counterion .[1] This structural distinction is critical for disposal because it mandates classification as Halogenated Organic Waste , regardless of the solvent used.[1]

Immediate Action Required:

  • Do not dispose of down the drain.[1][2]

  • Do not mix with non-halogenated solvents if avoiding surcharge is a goal (the compound itself renders the mixture halogenated).[1]

  • Segregate as high-potency bioactive waste.[1]

Hazard Identification & PPE (The "Why")

To ensure safety, we must understand the causality of the hazards.[1] JBSNF-000567 presents a dual-risk profile: biological potency (metabolic modulation) and chemical reactivity (fluorinated salt).[1]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale (Causality)
Respiratory N95 or P100 (if powder)Prevents inhalation of particulates.[1] As a metabolic inhibitor, systemic absorption can alter cellular methylation patterns.[1]
Dermal Double Nitrile Gloves (0.11mm min)The pyridinium salt structure increases water solubility and potential for transdermal uptake compared to neutral organics.[1]
Ocular Chemical Splash GogglesTriflate salts can be severe ocular irritants; standard safety glasses offer insufficient protection against splashes.[1]
Body Tyvek® Lab Coat / ApronPrevents contamination of street clothes; essential for handling high-potency metabolic modulators.[1]
Disposal Protocols (The "How")

Standard: RCRA (USA) / European Waste Catalogue (EWC) Compliant[1]

Protocol A: Solid Waste (Neat Compound)

Context: Expired powder, weighing boats, or contaminated solid consumables.[1]

  • Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) jar.

  • Labeling: Mark clearly as "Toxic Solid - Organic Fluorine Content." [1]

    • Note: Explicitly mentioning "Fluorine" alerts the disposal facility to use scrubbers during incineration to capture Hydrogen Fluoride (HF) gas.[1]

  • Secondary Containment: Seal the jar inside a clear zip-lock biohazard bag.

  • Disposal Path: High-Temperature Incineration .

    • Prohibited: Do not autoclave.[1] Autoclaving does not destroy the chemical structure of stable triflates and may release toxic vapors.[1]

Protocol B: Liquid Waste (Stock Solutions/Mother Liquor)

Context: DMSO or Ethanol stock solutions, or cell culture media containing >1 µM concentration.[1]

  • Stream Selection:

    • Strict Rule: Due to the Triflate (CF₃SO₃⁻) group, all solutions containing JBSNF-000567 must be treated as Halogenated Waste .[1]

    • Why? Even if dissolved in non-halogenated DMSO, the fluorine atoms in the compound itself classify the waste stream as halogenated for incineration purposes.[1]

  • Deactivation (Not Recommended):

    • Do not attempt chemical deactivation (e.g., bleach).[1] Pyridinium rings are chemically stable, and oxidation may produce unpredictable byproducts without destroying the bioactive core.[1]

  • Aggregation:

    • Collect in a dedicated "Halogenated Solvent" carboy (typically yellow-tagged).[1]

    • Ensure the container is compatible with the solvent (HDPE for DMSO/Methanol).[1]

Emergency Spill Management

Scenario: Powder spill on the benchtop.

  • Evacuate & Isolate: Clear the immediate area (radius 3m).

  • Do NOT Dry Sweep: Dry sweeping generates aerosols.[1]

  • Wet Wipe Method:

    • Cover the spill with paper towels soaked in 10% Ethanol .[1]

    • Wipe from the outside in (concentric circles) to avoid spreading.[1]

    • Place all wipes into the "Solid Toxic" waste stream (Protocol A).[1]

  • Verification: Wipe the surface again with fresh solvent; check under UV light (pyridinium salts often fluoresce) to ensure total removal.[1]

Decision Workflow (Visualized)

The following diagram illustrates the logical decision tree for disposing of JBSNF-000567, ensuring compliance with its halogenated nature.

DisposalWorkflow Start Waste Identification: JBSNF-000567 StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Vials, Wipes, PPE) StateCheck->Solid Liquid Liquid / Solution (DMSO, Media) StateCheck->Liquid StreamSolid Stream: TOXIC SOLID (Incineration Only) Solid->StreamSolid Double Bag HalogenCheck Contains Triflate Group (3x Fluorine Atoms) Liquid->HalogenCheck StreamLiquid Stream: HALOGENATED ORGANIC WASTE HalogenCheck->StreamLiquid Mandatory Segregation Prohibition CRITICAL: NO Drain Disposal NO Autoclaving StreamSolid->Prohibition StreamLiquid->Prohibition

Figure 1: Decision logic for JBSNF-000567 waste segregation. Note the critical routing of liquids to Halogenated streams due to the triflate counterion.[1]

References
  • Neelakantan, H., et al. (2017).[1] "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle."[1] Biochemical Pharmacology. (Establishes the biological potency and mechanism of the parent scaffold).

  • Cayman Chemical. (2022).[1][3] "JBSNF-000088 Safety Data Sheet." (Provides baseline hazard data for the parent compound class).

  • Ruff, S., et al. (2018).[1] "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[1][4] Nature Scientific Reports.[1] (Details the synthesis of JBSNF-000567 using methyl triflate, confirming the counterion structure).

    • [1]

  • Wang, Y., et al. (2018).[1][5] "Targeting Nicotinamide N-Methyltransferase and miR-449a in EGFR-TKI-Resistant Non-Small-Cell Lung Cancer Cells." Molecular Therapy - Nucleic Acids. (Contextualizes the use of this inhibitor in drug resistance research).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling JBSNF-000567

This guide provides essential safety and logistical information for the handling and disposal of JBSNF-000567, a potent cytotoxic compound. Developed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of JBSNF-000567, a potent cytotoxic compound. Developed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), handling protocols, and emergency procedures to ensure personnel safety and mitigate exposure risks. The principles and procedures detailed herein are grounded in established safety standards for handling hazardous drugs.[1][2]

Hazard Profile of JBSNF-000567: A Rationale for Stringent Controls

While JBSNF-000567 is a novel compound, its mechanism of action and preliminary toxicological data categorize it as a hazardous substance. According to the National Institute for Occupational Safety and Health (NIOSH), a drug is considered hazardous if it exhibits characteristics such as carcinogenicity, teratogenicity, reproductive toxicity, organ toxicity at low doses, or genotoxicity.[3][4] JBSNF-000567 is presumed to possess one or more of these traits, necessitating the use of comprehensive control measures.

Occupational exposure to cytotoxic drugs can lead to a range of acute and chronic health effects, including skin rashes, adverse reproductive outcomes, and an increased risk of cancer.[3][5] Therefore, a multi-layered approach to safety, combining engineering controls, safe work practices, and appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

Before detailing PPE, it is crucial to emphasize that PPE is the final barrier of protection. The primary methods for controlling exposure involve engineering controls designed to isolate the hazard from the worker.

  • Containment Primary Engineering Control (C-PEC): All manipulations of JBSNF-000567, especially those involving powders or aerosols, must be conducted within a C-PEC. This includes Class II Biosafety Cabinets (BSCs) or isolators that are externally vented.[5]

  • Containment Secondary Engineering Control (C-SEC): The C-PEC must be located within a C-SEC, which is a room that maintains negative pressure to the surrounding areas and has at least 12 air changes per hour (ACPH).[5] This ensures that any potential contaminants are contained within the room.

Personal Protective Equipment (PPE): A Detailed Specification

The selection of PPE must be meticulous and based on the specific tasks being performed. The following table summarizes the minimum PPE requirements for handling JBSNF-000567.

PPE CategorySpecificationRationale and Key Considerations
Gloves Two pairs of chemotherapy-rated gloves tested to ASTM D6978 standard.[6][7][8][9][10]The ASTM D6978 standard specifically assesses the resistance of gloves to permeation by chemotherapy drugs.[7][8][9] Double-gloving provides an additional layer of protection.[6][8][11] The outer glove should be removed immediately after handling the compound, and both pairs should be changed every 30 minutes or if compromised.[11][12]
Gowns Disposable, low-permeability gowns that close in the back, have long sleeves, and tight-fitting cuffs.[11][12][13]Gowns made of materials like polyethylene-coated polypropylene offer resistance to hazardous drug permeability. The back closure design minimizes the risk of frontal contamination. Gowns should be changed immediately after a spill or every two to three hours.[12]
Eye and Face Protection Goggles and a face shield.[11][12][14]Goggles provide protection against splashes, while a face shield offers broader facial protection.[11][12] Standard safety glasses are not sufficient.[12]
Respiratory Protection An N95 respirator or a Powered Air-Purifying Respirator (PAPR).[11][12]An N95 respirator is necessary for handling particulates or aerosols.[11] A PAPR should be used for cleaning large spills or when there is a risk of vapor exposure.[11]
Head and Shoe Covers Disposable head and hair covers, and shoe covers.[6][12][14]These prevent the contamination of hair and personal footwear and reduce the tracking of contaminants out of the designated handling area.[12]

Experimental Protocols: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure
  • Shoe and Head Covers: Don shoe and head covers before entering the designated handling area.

  • Inner Gloves: Don the first pair of gloves.

  • Gown: Don the gown, ensuring it is fully closed in the back. The inner gloves should be tucked under the gown cuffs.

  • Respiratory Protection: Don the N95 respirator or PAPR.

  • Eye and Face Protection: Don goggles and a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring they go over the gown cuffs.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown away from the body to contain contaminants.

  • Exit Handling Area: Exit the immediate handling area.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Shoe and Head Covers: Remove shoe and head covers.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Below is a diagram illustrating the critical doffing sequence to minimize contamination.

Doffing_Sequence cluster_contaminated_area Inside Handling Area cluster_ante_room Ante-Room / Exit Point A 1. Remove Outer Gloves B 2. Remove Gown & Inner Gloves A->B Contaminated items remain in area C 3. Remove Face Shield & Goggles B->C Exit Handling Area D 4. Remove Respirator C->D E 5. Remove Head & Shoe Covers D->E F 6. Perform Hand Hygiene E->F

Caption: Doffing sequence for PPE after handling JBSNF-000567.

Operational and Disposal Plans

Handling and Transport

When transporting JBSNF-000567, it should be placed in a sealed, leak-proof container.[13][15] This primary container should then be placed within a secondary, shatter-proof container that is clearly labeled with a cytotoxic hazard symbol.[13][15] All personnel involved in transport must be trained in spill control procedures.[16]

Waste Disposal

All materials contaminated with JBSNF-000567 are considered cytotoxic waste and must be segregated from other waste streams.[14][17]

  • Sharps: Needles, syringes, and other sharp objects must be disposed of in a designated, puncture-resistant cytotoxic sharps container.[17]

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials should be placed in clearly labeled, leak-proof cytotoxic waste bags, often distinguished by a specific color such as purple or red.[17][18]

  • Final Disposal: All cytotoxic waste must be handled by a licensed hazardous waste provider and treated via high-temperature incineration to ensure complete destruction of the hazardous compound.[18]

The following diagram outlines the decision-making process for waste segregation.

Waste_Segregation Start Waste Generated from JBSNF-000567 Handling IsSharp Is the item a sharp? Start->IsSharp SharpsContainer Place in Cytotoxic Sharps Container IsSharp->SharpsContainer Yes SolidWasteContainer Place in Labeled Cytotoxic Solid Waste Bag IsSharp->SolidWasteContainer No FinalDisposal High-Temperature Incineration via Licensed Vendor SharpsContainer->FinalDisposal SolidWasteContainer->FinalDisposal

Caption: Waste disposal workflow for JBSNF-000567 contaminated materials.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to minimize exposure.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: If not already wearing it, don full PPE, including a PAPR for large spills.[11]

  • Contain the Spill: Use a spill kit to contain the spill. For liquid spills, use absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.

  • Clean the Area: Clean the spill area from the outer edges inward. Decontaminate the area with an appropriate cleaning agent.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.[5]

Conclusion

The handling of potent cytotoxic compounds like JBSNF-000567 demands a rigorous and uncompromising approach to safety. Adherence to the PPE requirements, handling protocols, and disposal plans outlined in this guide is essential for protecting laboratory personnel and the surrounding environment. Regular training and competency assessments are crucial to ensure these procedures are consistently and correctly applied.[11]

References

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central. Retrieved from [Link]

  • Safe Handling of Hazardous Drugs - USP<800>. (n.d.). El Paso Community College. Retrieved from [Link]

  • How Do You Dispose of Cytotoxic Waste?. (2024, March 29). Daniels Health. Retrieved from [Link]

  • Cytotoxic Substances – Waste Management. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. (2025, July 10). Stericycle UK. Retrieved from [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.). Pan American Health Organization. Retrieved from [Link]

  • Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

  • Safe handling and waste management of hazardous drugs. (n.d.). eviQ. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Hazardous Drugs Personal Protective Equipment Guiding Document. (n.d.). ShielD. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive. Retrieved from [Link]

  • D6978 Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. (2023, September 29). ASTM International. Retrieved from [Link]

  • Hazardous Drug Exposures in Healthcare. (2024, March 4). Centers for Disease Control and Prevention. Retrieved from [Link]

  • ASTM D6978 - 05(2023). (2024, February 21). PPE-Info. Retrieved from [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety. (n.d.). Mocare Health. Retrieved from [Link]

  • Guide for handling cytotoxic drugs and related waste. (n.d.). WorkSafe QLD. Retrieved from [Link]

  • What is ASTM D6978 and Why Does it Matter?. (2024, May 2). GloveNation. Retrieved from [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • ASTM D6978 Chemo-Rated Surgical Gloves (Sterile). (n.d.). Healthcare Supply Pros. Retrieved from [Link]

Sources

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